Cyclohexyl-methyl-silanediol
Description
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Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl-dihydroxy-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-10(8,9)7-5-3-2-4-6-7/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOCFEWLANXFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1CCCCC1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017120 | |
| Record name | Cyclohexyl-methyl-silanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18295-72-2 | |
| Record name | Cyclohexyl-methyl-silanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclohexyl-methyl-silanediol as a Bioisostere for Transition State Mimicry in Protease Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proteases are a critical class of enzymes involved in a vast array of physiological and pathophysiological processes, making them prime targets for therapeutic intervention. A highly successful strategy in protease inhibitor design is the mimicry of the tetrahedral transition state formed during peptide bond hydrolysis. This guide provides a detailed technical overview of the use of the silanediol functional group, specifically within peptidomimetic structures, as a stable and effective mimic of this transient state. We will explore the underlying biochemical principles, the chemical synthesis of these inhibitors, and the essential experimental workflows required for their validation, including kinetic analysis and X-ray crystallography. This document serves as a comprehensive resource for researchers aiming to leverage organosilicon chemistry in the rational design of potent and selective protease inhibitors.
The Principle: Intercepting the Proteolytic Mechanism
Proteases catalyze the cleavage of peptide bonds through hydrolysis. For many major classes, including serine and cysteine proteases, this proceeds via a two-step nucleophilic substitution mechanism. The critical, high-energy intermediate in this process is a tetrahedral species formed when the catalytic nucleophile (the hydroxyl group of serine or the thiol group of cysteine) attacks the carbonyl carbon of the scissile peptide bond.[1]
This tetrahedral intermediate is the transition state of the reaction, and according to transition state theory, enzymes have the highest binding affinity for this transient structure. Therefore, a stable molecule that geometrically and electronically mimics this intermediate can act as a potent competitive inhibitor, binding to the active site with high affinity and blocking substrate access.[2][3]
The Challenge of Mimicry
The natural tetrahedral intermediate is inherently unstable. While simple ketone or aldehyde hydrates can mimic the gem-diol structure, they are often reactive and can form undesirable covalent bonds with other biological nucleophiles in vivo.[2][3] This necessitates the design of non-hydrolyzable isosteres that are stable under physiological conditions yet retain the key structural features of the transition state.
The Silanediol Solution: A Superior Transition State Isostere
The dialkylsilanediol group has emerged as a highly effective and stable mimic of the hydrated carbonyl (geminal diol) motif.[3][4] Silicon's larger atomic radius and its ability to form a stable tetrahedral geometry with two hydroxyl groups make the silanediol an excellent bioisostere for the transition state intermediate.[4][5]
When incorporated into a peptide-like scaffold, the silanediol core is recognized by the protease active site. The two hydroxyl groups can form critical hydrogen bonds with active site residues, similar to the interactions that stabilize the true transition state. This approach has proven successful in developing potent inhibitors for multiple protease classes, including metalloproteases, aspartic proteases, and serine proteases.[5][6][7]
Caption: Comparison of a peptide bond, its tetrahedral intermediate, and the silanediol mimic.
Role of the Cyclohexyl and Methyl Groups
In a peptidomimetic inhibitor, the organic groups attached to the silicon atom (e.g., cyclohexyl and methyl) function analogously to amino acid side chains. They occupy the specificity pockets (S1, S2, etc.) of the protease active site.
-
Cyclohexyl Group: A bulky, hydrophobic group like cyclohexyl can be designed to fit into a large, nonpolar S1 or S2 pocket, contributing significantly to binding affinity and selectivity.
-
Methyl Group: A smaller methyl group provides steric bulk and stability while allowing for flexibility in how the inhibitor is positioned within the active site.
The rational selection of these "R-groups" on the silicon atom is crucial for tailoring the inhibitor to a specific protease target.
Synthesis of Silanediol-Based Protease Inhibitors
A general and efficient method for synthesizing silanediol-based transition-state isosteres has been developed, often involving a convergent two-step sequence.[2][3] The core principle is the creation of a di-substituted silane that can be readily oxidized or hydrolyzed to the final silanediol.
Generalized Synthetic Workflow
The synthesis can be logically broken down into the formation of a key silane intermediate followed by deprotection/oxidation to yield the final silanediol peptidomimetic.
Caption: Generalized workflow for the synthesis of a silanediol protease inhibitor.
Detailed Experimental Protocol: Example Synthesis
This protocol is a representative example based on established methods for creating silanediol inhibitors.[2][3][6][7]
Objective: Synthesize a dipeptide analogue where the scissile bond is replaced by a cyclohexyl-methyl-silanediol group.
Materials:
-
Cyclohexyl(methyl)dichlorosilane
-
N-protected amino acid ester (Fragment 1)
-
Lithium naphthalenide
-
Imine derived from second amino acid component (Fragment 2)
-
Anhydrous solvents (THF, Diethyl Ether)
-
Reagents for oxidation/hydrolysis (e.g., H₂O₂, triflic acid)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation of the Silyl Anion:
-
Dissolve cyclohexyl(methyl)dichlorosilane in anhydrous THF under an argon atmosphere at -78 °C.
-
Add a solution of lithium naphthalenide dropwise until a persistent dark green color is observed, indicating the formation of the silyl anion.
-
-
Reaction with Imine:
-
In a separate flask, prepare the imine from the desired N-terminal amino acid derivative.
-
Add the freshly prepared silyl anion solution to the imine solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
-
Workup and Purification of Intermediate:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting di-substituted silane intermediate using silica gel column chromatography.
-
-
Hydrolysis to Silanediol:
-
Dissolve the purified silane intermediate in a suitable solvent mixture (e.g., THF/water).
-
Add an acid catalyst (e.g., a few drops of triflic acid) or perform an oxidative cleavage if a phenylsilane precursor was used.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Final Purification:
-
Neutralize the reaction mixture.
-
Extract the final silanediol product.
-
Purify via preparative HPLC to obtain the high-purity inhibitor.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Self-Validation: Each step must be monitored for completion. The purity and identity of the intermediate and final product must be rigorously confirmed by spectroscopic methods to ensure the correct compound is carried forward for biological testing.
Experimental Validation of Inhibitory Activity
Once synthesized, the compound must be tested to confirm its activity and characterize its interaction with the target protease.
Kinetic Analysis for Potency Determination
Enzyme kinetics are used to determine the inhibitor's potency, typically reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
Objective: Determine the Kᵢ value of the synthesized silanediol inhibitor against a target serine protease (e.g., chymotrypsin).[7]
Materials:
-
Target protease (e.g., bovine α-chymotrypsin)
-
Fluorogenic or chromogenic substrate for the protease
-
Synthesized silanediol inhibitor, dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader
Protocol:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer.
-
Prepare a stock solution of the enzyme in assay buffer. The final concentration should be in the low nanomolar range, chosen to give a linear reaction rate over 10-15 minutes.
-
Prepare a stock solution of the substrate in assay buffer. The final concentration will be varied around the known Kₘ value for the enzyme.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the inhibitor dilutions to the appropriate wells (include a DMSO-only control).
-
Add 20 µL of the enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor Reaction:
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately place the plate in the microplate reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Monitor the increase in fluorescence or absorbance over time (e.g., every 30 seconds for 15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot) or use a linearized form like a Lineweaver-Burk plot.
-
Determine the Kᵢ value by fitting the data to the appropriate model for competitive inhibition using nonlinear regression software (e.g., GraphPad Prism).
-
Data Presentation:
| Inhibitor | Target Protease | Kᵢ (nM) | Reference |
| Silanediol Peptidomimetic 1 | Chymotrypsin | 107 | [6][7] |
| Silanediol Tripeptide Mimic | Angiotensin-Converting Enzyme | 14 | [5] |
| Diol-based Inhibitor 4a | HIV-1 Protease | 1.0 | [8] |
X-ray Crystallography for Structural Validation
To definitively prove that the silanediol acts as a transition state mimic, it is essential to determine the three-dimensional structure of the inhibitor bound to the protease active site.[9]
Objective: Obtain a high-resolution crystal structure of the target protease in complex with the silanediol inhibitor.
Caption: Experimental workflow for X-ray crystallography of a protease-inhibitor complex.
Protocol Overview:
-
Protein Purification: The target protease must be expressed and purified to >95% homogeneity.
-
Complex Formation: The purified protease is incubated with a molar excess of the silanediol inhibitor to ensure complete binding.
-
Crystallization: The protein-inhibitor complex is screened against a wide range of crystallization conditions (precipitants, buffers, salts) using techniques like hanging-drop or sitting-drop vapor diffusion.[10]
-
Data Collection: Once suitable crystals are grown, they are flash-frozen in liquid nitrogen and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded.[9]
-
Structure Determination: The diffraction data are processed to generate an electron density map.[9] By fitting a molecular model of the protein into this map, the precise atomic coordinates of the enzyme and the bound inhibitor can be determined and refined.[11]
Expected Outcome: The resulting structure should clearly show the silanediol moiety positioned in the active site, with its hydroxyl groups forming hydrogen bonds with the catalytic residues (e.g., the catalytic dyad/triad) and the oxyanion hole, thus confirming its role as a transition state mimic.
Conclusion and Future Directions
The use of silanediols as transition state mimics represents a powerful and validated strategy in modern medicinal chemistry for the design of protease inhibitors.[2] The cyclohexyl-methyl-silanediol core, when incorporated into larger peptidomimetic frameworks, offers a chemically stable and synthetically accessible scaffold for creating potent and selective inhibitors. Future work in this field will likely focus on expanding the diversity of substituents on the silicon atom to target a wider range of proteases with improved pharmacokinetic properties, potentially leading to new therapeutics for diseases ranging from viral infections to cancer and inflammatory disorders.[6][12][13]
References
-
Chen, P., et al. (2002). A Concise Synthesis of Silanediol-Based Transition-State Isostere Inhibitors of Proteases. Organic Letters, 4(7), 1259–1261*. [Link]
-
MDPI. (2023). 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. MDPI. [Link]
-
Leah, B. (2021). Proteases and their inhibitors - a biochemist's overview of the what, where, when, & how. [Link]
-
Wang, J., et al. (2019). Inhibitory Effect of Protease Inhibitors on Larval Midgut Protease Activities and the Performance of Plutella xylostella (Lepidoptera: Plutellidae). Insects, 10(1), 23*. [Link]
-
Singh, S., & Sieburth, S. M. (2012). Serine Protease Inhibition by a Silanediol Peptidomimetic. Organic Letters, 14(17), 4422–4425*. [Link]
-
MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]
-
Singh, S., & Sieburth, S. M. (2012). Serine protease inhibition by a silanediol peptidomimetic. PubMed. [Link]
-
Sieburth, S. M., et al. (2009). Silicon-based metalloprotease inhibitors: synthesis and evaluation of silanol and silanediol peptide analogues as inhibitors of angiotensin-converting enzyme. Journal of Medicinal Chemistry, 52(5), 1373–1385*. [Link]
-
Nalam, M. N., et al. (2009). Design and synthesis of novel P2 substituents in diol-based HIV protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6438–6442*. [Link]
- Google Patents. One-step synthesizing cyclohexyl methyl dimethoxy silane without solvent.
-
Swain, A. L., et al. (1991). X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor. Proceedings of the National Academy of Sciences, 88(19), 8805–8809*. [Link]
-
JoVE. (2022). Protein Crystallization for X-ray Crystallography. [Link]
-
MDPI. (2021). Proteolytic Activity Inhibition in Gingival Fluid by Cysteine Protease Inhibitors Obtained from Egg White and Fallopia japonica Extract: An In Vitro Study. MDPI. [Link]
-
Showerman, M. A., et al. (2017). Organosilicon Molecules with Medicinal Applications. Chemical Reviews, 117(15), 9811–9837*. [Link]
-
PubChem. Cyclohexyl-methyl-silanediol. [Link]
-
MDPI. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI. [Link]
-
Ma, C., et al. (2021). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. mBio, 12(1)*. [Link]
-
Turk, V., et al. (2012). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. Biological Chemistry, 393(9), 831–840*. [Link]
-
University of Kansas. Design and Synthesis of Proteinase Inhibitors. [Link]
-
InTechOpen. (2012). Transition State Analogues of Enzymatic Reaction as Potential Drugs. [Link]
-
Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]
-
Stanford University. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. [Link]
-
Rupp, J., et al. (2015). Production, crystallization and X-ray diffraction analysis of the protease CT441 from Chlamydia trachomatis. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 12), 1629–1633*. [Link]
-
Nalam, M. N., et al. (2010). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 53(14), 5258–5270*. [Link]
-
Chen, P., et al. (2002). A Concise Synthesis of Silanediol-Based Transition-State Isostere Inhibitors of Proteases. American Chemical Society. [Link]
-
Arizona State University. Structures of proteins and cofactors: X-ray crystallography. [Link]
-
Frontiers. (2017). Plant Protease Inhibitors in Therapeutics-Focus on Cancer Therapy. [Link]
-
Stevens Institute of Technology. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. [Link]
-
Organic Syntheses. Ketone, cyclohexyl methyl. [Link]
-
MDPI. (2018). Design and Synthesis of Cysteine Protease Inhibitors. MDPI. [Link]
-
National Institutes of Health. Mechanisms Of Macromolecular Protease Inhibitors. [Link]
-
MDPI. (2022). Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. MDPI. [Link]
-
ResearchGate. Scheme 1. Synthesis of cyclohexyl-1,1.... [Link]
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Methodological & Application
Application Note: Fluoride-Free Palladium-Catalyzed Cross-Coupling of Silanediols (Hiyama-Denmark Protocol)
Executive Summary
The palladium-catalyzed cross-coupling of organosilicon reagents (Hiyama coupling) has traditionally relied on fluoride activators (e.g., TBAF) to trigger transmetallation. While effective, fluoride sources are often incompatible with silyl protecting groups and can etch reaction glassware.
This guide details the Hiyama-Denmark coupling , a robust, fluoride-free alternative utilizing organosilanediols (
Mechanistic Insight: The Silanolate Switch
The success of silanediol coupling hinges on the in situ formation of a silanolate species. Unlike neutral silanes, which are unreactive toward transmetallation, the anionic silanolate possesses a high-energy HOMO that facilitates transfer of the organic ligand to the palladium center.
The Catalytic Cycle
The mechanism departs from the traditional Suzuki or Stille cycles primarily at the transmetallation stage.
-
Activation: The neutral silanediol is deprotonated by a Brønsted base (e.g., NaO
Bu, TMSOK) to form a mono-anionic silanolate. -
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.
-
Ligand Exchange: The halide on the Pd(II) complex is displaced by the base or the silanolate oxygen.
-
Transmetallation: This is the rate-determining step. The organic group transfers from the silicon to the palladium via a 4-membered transition state.
-
Reductive Elimination: The C-C bond forms, regenerating Pd(0).
Pathway Visualization
Figure 1: The fluoride-free Hiyama-Denmark catalytic cycle emphasizing base-mediated silanolate activation.
Optimization Guide: Critical Parameters
The Base: The "On" Switch
The choice of base is the single most critical variable. It serves two roles: scavenging the halide leaving group and activating the silicon.
| Base | Characteristics | Recommended Use |
| NaO | Mild, soluble in toluene/THF. | Standard. Best for general aryl-aryl couplings. |
| TMSOK | Potassium Trimethylsilanolate.[1][2][3] Highly soluble, anhydrous source of silanolate. | High Performance. Use for sterically hindered substrates or when strictly anhydrous conditions are required. |
| Ag | Mild oxidant/base. | Legacy/Niche. Useful if phosphine ligands are unstable, but expensive and heterogeneous. |
| NaH | Strong base. | Pre-activation. Use to generate the silanolate before adding the catalyst if the substrate is base-sensitive. |
Catalyst & Ligand Architecture
Unlike boronic acids, silanediols are sterically demanding.
-
Pd Source: Pd(OAc)
or Pd (dba) . -
Ligands: Electron-rich, bulky phosphines facilitate the difficult transmetallation step.
-
First Choice:SPhos or XPhos (Buchwald biaryl phosphines).
-
Alternative: P(
Bu) or simple PPh (for unhindered systems).
-
Solvent Systems
The solvent must solubilize the silanolate salt.
-
Toluene: Excellent for NaO
Bu systems. -
DME/THF: Required for higher solubility of polar intermediates.
-
Water Content: While silanediols are stable to water, the coupling is best performed under anhydrous conditions to prevent competitive protodesilylation of the activated silanolate.
Standard Operating Protocol (SOP)
Objective: Cross-coupling of 4-iodoanisole (Aryl Halide) with Phenylsilanediol (Silanediol).
Reagent Preparation
-
Silanediol Precursors: If the silanediol is not commercially available, it can be generated via hydrolysis of the corresponding dichlorosilane or diethoxysilane. Note: Freshly prepared silanediols often exhibit higher reactivity.
-
Drying: Ensure all glassware is flame-dried or oven-dried (120°C) and cooled under Argon.
Step-by-Step Procedure
-
Charge Reaction Vessel: In a glovebox or under active Argon flow, add the following to a reaction vial equipped with a magnetic stir bar:
-
Pd(OAc)
(2.2 mg, 0.01 mmol, 2 mol%) -
PPh
(10.5 mg, 0.04 mmol, 8 mol%) [Or SPhos for hindered substrates] -
Aryl Iodide (0.5 mmol, 1.0 equiv)
-
Phenylsilanediol (0.75 mmol, 1.5 equiv)
-
NaO
Bu (96 mg, 1.0 mmol, 2.0 equiv)
-
-
Solvent Addition:
-
Seal the vial with a septum cap.
-
Inject anhydrous Toluene (2.0 mL) via syringe.
-
Note: The solution typically turns dark (orange/brown) indicating Pd(0) formation.
-
-
Reaction:
-
Heat the mixture to 50–70 °C in an oil bath or heating block.
-
Stir vigorously for 6–12 hours.
-
Monitoring: Check conversion via TLC or LC-MS. Look for the disappearance of the Aryl Iodide.
-
-
Work-up:
-
Purification:
-
Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).
-
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Incomplete activation of silanediol. | Switch base to TMSOK (2 equiv). Increase Temp to 90°C. |
| Protodesilylation (Ar-H) | Moisture in solvent or "wet" base. | Use freshly distilled toluene. Ensure base is anhydrous.[3][6] |
| Homocoupling (Ar-Ar) | Oxidative coupling of silanediol. | Degas solvent thoroughly (freeze-pump-thaw). Reduce catalyst loading. |
| Black Precipitate Early | Catalyst decomposition ("Pd Black"). | Increase ligand:Pd ratio (4:1). Switch to Pd |
Workflow Logic Diagram
Figure 2: Decision tree for experimental design and optimization.
References
-
Denmark, S. E., & Ober, M. H. (2004). Organosilanediols: A New Class of Silicon-Based Cross-Coupling Reagents.[7][8] Aldrichimica Acta, 36(3), 75-85.
-
Denmark, S. E., & Regens, C. S. (2008).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499.
-
Hirabayashi, K., Mori, A., & Hiyama, T. (2000). Palladium-Catalyzed Cross-Coupling of Silanediols: An Alternative to the Suzuki–Miyaura Coupling. Tetrahedron Letters, 41(45), 8743-8746.
-
Bock, M. J., & Denmark, S. E. (2024).[1] Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters (Highlighting TMSOK usage). Journal of Organic Chemistry, 89, 16195-16202.[1]
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Precision Synthesis of Poly(cyclohexylmethylsiloxane) (PCMPS) from Silanediol Precursors
Part 1: Strategic Overview & Mechanism
The Challenge of Cyclohexyl-Methyl-Silanediol
Poly(cyclohexylmethylsiloxane) (PCMPS) represents a high-value target in silicone chemistry due to its high refractive index (approx. 1.46–1.50) and enhanced thermal stability compared to standard polydimethylsiloxane (PDMS). The cyclohexyl group imparts significant lipophilicity and rigidity, making it a candidate for advanced optical coatings and biomedical encapsulants.
However, the polymerization of cyclohexyl-methyl-silanediol (CyMeSi(OH)₂) presents a specific kinetic challenge:
-
Steric Hindrance: The bulky cyclohexyl group retards the nucleophilic attack required for chain extension.
-
Cyclization vs. Elongation: In solution, the thermodynamic equilibrium heavily favors the formation of cyclic oligomers (typically cyclic trimers,
, or tetramers, ) rather than linear high-molecular-weight polymers. -
Stereochemistry: Unlike PDMS, the silicon atom in PCMPS is a pseudo-asymmetric center. The physical properties of the resulting polymer depend heavily on the tacticity (isotactic vs. syndiotactic arrangement) of the cyclohexyl groups.
The Solution: Non-Equilibrium & Solid-State Routes
To achieve controlled polymerization, we cannot rely on simple acid-catalyzed equilibration (which yields cyclics). Instead, we employ nucleophilic condensation with azeotropic dehydration or solid-state topotactic polymerization .
Mechanistic Workflow
The following diagram outlines the critical decision pathways for synthesizing PCMPS.
Figure 1: Strategic workflow for the polymerization of cyclohexyl-methyl-silanediol, highlighting the divergence between solution and solid-state methodologies.
Part 2: Experimental Protocols
Protocol 1: Monomer Purification (The Foundation)
Rationale: Commercial silanediols often contain trace HCl or chlorosilanes. Even ppm levels of acid will catalyze rapid, uncontrolled self-condensation into cyclic species upon heating.
Materials:
-
Solvent: Hexane/Ethyl Acetate mix (80:20 v/v)
-
Neutralizing agent: Sodium Bicarbonate (
)
Procedure:
-
Dissolution: Dissolve the crude diol in the Hexane/EtOAc mixture at 40°C.
-
Neutralization: Wash the organic phase twice with saturated aqueous
, then once with brine. This removes acidic impurities. -
Drying: Dry the organic phase over anhydrous
for 2 hours. Filter. -
Recrystallization: Concentrate the filtrate via rotary evaporation until saturation. Cool to 4°C overnight. White needle-like crystals should form.
-
Validation: Verify purity via
NMR. The silanol proton ( ) typically appears as a broad singlet around 2.5–5.0 ppm (concentration dependent). Ensure no sharp peaks corresponding to cyclics are present.
Protocol 2: Controlled Solution Condensation (Route A)
Rationale: This method uses Barium Hydroxide (
Reagents:
-
Purified CyMeSi(OH)₂ (10.0 g, ~62 mmol)
-
Catalyst: Barium Hydroxide Octahydrate (
) (0.1 mol%) -
Solvent: Toluene (anhydrous)
-
Methanol (for quenching)
Step-by-Step:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (filled with toluene), and a reflux condenser. Connect the top of the condenser to a nitrogen line (bubbler).
-
Loading: Charge the flask with CyMeSi(OH)₂ and Toluene. Critical: Maintain a high concentration (approx. 40-50 wt% solids). Dilute solutions favor cyclization (Ruggli-Ziegler dilution principle).
-
Catalysis: Add the
catalyst. -
Reaction: Heat the mixture to reflux (approx. 110°C).
-
Water Removal: Monitor the Dean-Stark trap. As condensation proceeds ($ \equiv Si-OH + HO-Si \equiv \rightarrow \equiv Si-O-Si \equiv + H_2O $), water will separate in the trap.
-
Duration: Reaction is typically complete when water evolution ceases (4–12 hours depending on scale).
-
-
Quenching: Cool to room temperature. Add a slight excess of Trimethylchlorosilane (TMS-Cl) or Methanol to cap the terminal silanols if a non-reactive fluid is desired. For reactive prepolymers, skip this step.
-
Filtration: Filter the solution through a 0.45
PTFE membrane to remove the insoluble Barium salt. -
Isolation: Remove volatiles under reduced pressure (vacuum line) to yield a viscous, clear oil.
Protocol 3: Solid-State Polymerization (Route B - Advanced)
Rationale: Sterically hindered silanediols can form hydrogen-bonded crystals. Heating these crystals below their melting point allows for topotactic polymerization , where the pre-alignment of molecules in the crystal lattice directs the condensation, often yielding higher stereoregularity (tacticity) than solution methods.
Procedure:
-
Preparation: Grind the purified crystalline monomer into a fine powder.
-
Annealing: Place the powder in a vacuum oven.
-
Thermal Step: Heat to 100°C (must be below the melting point of the diol, which is typically >130°C for bulky diols, but verify via DSC first).
-
Vacuum: Apply high vacuum (< 0.1 mbar) to remove water as it is generated. This drives the equilibrium forward (Le Chatelier's principle).
-
Time Course: Maintain conditions for 24–48 hours.
-
Workup: Dissolve the resulting solid in THF and precipitate into Methanol to remove unreacted monomer.
Part 3: Characterization & Data Analysis
Quantitative Validation Table
Compare your results against these standard metrics to validate the polymerization success.
| Parameter | Method | Target Specification | Interpretation |
| Appearance | Visual | Clear, viscous oil / gum | Haze indicates residual catalyst or silsesquioxane formation. |
| Molecular Weight ( | GPC (Toluene, Polystyrene std) | 5,000 – 25,000 Da | Lower |
| Polydispersity (PDI) | GPC | 1.5 – 2.5 | >3.0 indicates branching or uncontrolled redistribution. |
| Tacticity | Distinct splitting patterns | Chemical shift sensitivity to triad sequences (iso/syndio). | |
| Refractive Index | Refractometer | > 1.460 | Confirming high cyclohexyl content. |
NMR Interpretation
The
-
Monomer (
): Single peak (approx. -32 ppm). -
Polymer (
): Main chain signal (approx. -35 to -45 ppm). -
Cyclics: Sharp peaks often shifted slightly upfield from the linear polymer signal.
-
End-Groups (
): Small peaks visible if is low.
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Molecular Weight | High Cyclization | Increase monomer concentration in Protocol 2 (Solution). Switch to Protocol 3 (Solid State). |
| Gelation (Insoluble) | Crosslinking ( | Monomer impure (contains trichlorosilanes). Re-purify monomer. |
| Cloudiness | Residual Catalyst | Use finer filtration (0.2 |
| Low Yield | Incomplete Condensation | Ensure efficient water removal (azeotrope or high vacuum). |
References
- Clarson, S. J., & Semlyen, J. A. (1993). Siloxane Polymers. Prentice Hall.
-
M. J. K. Thomas. (2010). Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features. ResearchGate. Link
-
Li, X., et al. (2020). Catalytic asymmetric synthesis of silicon-stereogenic organosilanes. Shaanxi Normal University. Link
- Mark, J. E. (2009). Polymer Data Handbook. Oxford University Press. (Reference for refractive index and thermal properties of non-standard silicones).
-
PubChem. (n.d.). Cyclohexyl-methyl-silanediol Compound Summary. National Library of Medicine. Link
Sources
Precision Hydrolysis of Cyclohexyl(methyl)dimethoxysilane: Protocols for Silanediol Synthesis and Stability Profiling
Application Note: AN-Si-CHMDS-01
Executive Summary
Cyclohexyl(methyl)dimethoxysilane (CHMDS) is a critical organosilicon intermediate. In polymer chemistry, it serves as a high-performance external electron donor for Ziegler-Natta catalysts, regulating stereoregularity in polypropylene synthesis. In drug development, the hydrolysis product—cyclohexylmethylsilanediol —is a sought-after motif for protease inhibitors, acting as a stable transition-state analog.
This guide provides a rigorous, field-proven protocol for the controlled hydrolysis of CHMDS. Unlike simple alkyl silanes, the steric bulk of the cyclohexyl group creates a "kinetic shield," requiring specific optimization of pH and solvent polarity to achieve complete hydrolysis without triggering irreversible condensation into siloxanes.
Mechanistic Insight: The Steric Anchor Effect
Successful hydrolysis requires navigating two competing reactions: Hydrolysis (desired) and Condensation (often undesired).[1]
-
The Challenge: The cyclohexyl ring acts as a steric anchor. It slows the initial attack of water on the silicon atom compared to unhindered silanes (e.g., dimethyldimethoxysilane).
-
The Solution: We utilize an Acid-Catalyzed Nucleophilic Substitution (
-Si) mechanism. Under acidic conditions, the methoxy oxygen is protonated, making it a better leaving group ( ). This pathway is less sensitive to steric hindrance than base catalysis and, crucially, the resulting silanol ( ) is more stable against self-condensation at low pH than at high pH.
Reaction Scheme
Caption: Stepwise acid-catalyzed hydrolysis pathway. Note that the silanediol (green) is the kinetic product, while siloxanes (red) are thermodynamic sinks to be avoided.
Safety & Handling
-
Hazard: Hydrolysis releases Methanol (Toxic, Flammable).
-
Control: All reactions must be performed in a fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Waste: Aqueous waste will contain methanol; dispose of as halogen-free organic solvent waste.
Protocol A: Synthesis of Cyclohexylmethylsilanediol
Objective: Isolate high-purity silanediol for biological screening or crystallographic study.
Materials
| Reagent | Purity/Grade | Role |
| Cyclohexyl(methyl)dimethoxysilane | >98% | Precursor |
| Tetrahydrofuran (THF) | HPLC Grade | Solvent (miscibility) |
| Acetic Acid (glacial) | ACS Reagent | Catalyst |
| Water | Deionized (18 MΩ) | Reactant |
| Sodium Bicarbonate | Sat. Solution | Quenching Agent |
Experimental Workflow
Caption: Operational workflow for the controlled hydrolysis of CHMDS.
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask, dissolve 1.88 g (10 mmol) of Cyclohexyl(methyl)dimethoxysilane in 20 mL of THF. Cool to 0°C in an ice bath.
-
Why THF? It solubilizes both the lipophilic silane and the water required for hydrolysis.
-
-
Catalysis: Prepare a solution of 0.5 mL glacial acetic acid in 2 mL water. Add this dropwise to the cold silane solution.
-
Why Acetic Acid? Strong mineral acids (HCl) can accelerate condensation too aggressively. Acetic acid provides a "soft" protonation source.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature. Stir for an additional 4–6 hours.
-
Validation: Take a 50 µL aliquot, dilute in
, and check NMR. The methoxy singlet (~3.5 ppm) should disappear.
-
-
Quenching: Pour the reaction mixture into 20 mL of cold saturated
solution.-
Critical: Do not let the pH rise above 7.5, or rapid condensation to siloxanes will occur.
-
-
Isolation: Extract with Ethyl Acetate (
mL). Wash the combined organics with brine ( mL) to remove residual methanol and acetic acid. -
Drying: Dry over anhydrous
for 10 minutes. Filter and concentrate under reduced pressure (Rotavap) at <30°C .-
Warning: High heat promotes self-condensation.
-
-
Result: The product, cyclohexylmethylsilanediol, is typically obtained as a waxy white solid or viscous oil. Store at -20°C under Argon.
Analytical Validation
To ensure the protocol worked, compare your data against these standard values.
Table 1: NMR Spectral Data
| Nucleus | Species | Chemical Shift ( | Multiplicity | Assignment |
| Precursor | 3.52 | Singlet (6H) | ||
| Product | 4.5 - 5.5 | Broad Singlet (2H) | ||
| Both | 0.1 - 0.2 | Singlet (3H) | ||
| Both | 0.8 - 1.8 | Multiplet (11H) | Cyclohexyl Ring | |
| Precursor | -2.0 to -5.0 | Singlet | ||
| Product | -10.0 to -15.0 | Singlet | ||
| Impurity | -20.0 to -22.0 | Singlet | Siloxane Dimer ( |
Note:
Troubleshooting & Optimization
Problem: Product is an insoluble gel or white powder.
-
Cause: Uncontrolled condensation (polymerization).
-
Fix:
-
Reduce acid concentration by 50%.
-
Ensure temperature during evaporation never exceeds 30°C.
-
Use a "buffered hydrolysis" method (Sodium Acetate/Acetic Acid buffer pH 4.5).
-
Problem: Incomplete hydrolysis (Methoxy signals persist).
-
Cause: Steric hindrance of the cyclohexyl group preventing water attack.
-
Fix:
-
Increase reaction time to 12 hours.
-
Switch solvent to Acetone/Water (increases water solubility).
-
Increase temperature strictly to 35°C (monitor closely).
-
Problem: Phase separation during reaction.
-
Cause: Silane is too hydrophobic for the chosen water ratio.
-
Fix: Increase the volume of THF or add Methanol as a co-solvent (though this slows the equilibrium shift, it ensures homogeneity).
References
-
General Hydrolysis Kinetics
-
Issa, A. A., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Polymers, 11(3), 537. Link
-
-
Steric Effects in Organosilanes
-
Loy, D. A., et al. (2000). Substituent effects on the sol-gel chemistry of organotrialkoxysilanes. Chemistry of Materials, 12(11), 3624-3630. Link
-
-
NMR Characterization
-
Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. Link
-
-
Safety Data
-
Synthesis Context
-
Arkles, B. (1997). Silane Coupling Agents: Connecting Across Boundaries. Gelest Catalog. Link
-
Sources
Technical Application Note: Cyclohexyl-Methyl-Silanediol as a Hydrogen-Bonding Organocatalyst
Executive Summary
Silanediols (
This guide details the handling, mechanism, and application of cyclohexyl-methyl-silanediol. Critical Warning: Unlike their urea counterparts, alkyl silanediols are prone to self-condensation (forming siloxanes). This protocol includes specific "Stability Check" steps to validate catalyst integrity before use.
Catalyst Profile & Mechanism[2][3][4][5][6]
Physicochemical Properties
-
Chemical Structure: A central silicon atom bonded to one methyl group, one cyclohexyl group, and two hydroxyl groups.[2]
-
Acidity (pKa): Silanediols are more acidic than corresponding carbinols (approx. pKa 12–15 in DMSO), allowing them to activate weak electrophiles or bind anions effectively.
-
Geometry: The tetrahedral geometry creates a specific "bite angle" between the two -OH groups, ideal for binding oxyanions (like nitro groups or carboxylates) or halides.
Mechanism of Action: Anion Binding
The primary mode of action is Dual Hydrogen-Bond Donation . The silanediol acts as a receptor for Lewis basic sites on electrophiles (LUMO lowering) or stabilizes anionic transition states (anion binding).
Diagram 1: Mechanistic Pathway of Silanediol Activation
Caption: The catalytic cycle relies on the reversible formation of an activated H-bond complex. Note the competing irreversible pathway to siloxane (red dotted line).
Experimental Protocols
Protocol A: In Situ Catalyst Preparation (Recommended)
Rationale: Alkyl silanediols like cyclohexyl-methyl-silanediol can dehydrate to siloxanes upon prolonged storage. Fresh preparation from the dichlorosilane precursor ensures active monomeric species.
Reagents:
-
Cyclohexyl-methyl-dichlorosilane (
) -
Diethyl ether (
) or THF -
Buffered aqueous solution (Phosphate buffer pH 7.0)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of
in 5 mL of at 0 °C. -
Hydrolysis: Add 5 mL of cold phosphate buffer (pH 7) dropwise with vigorous stirring. Note: Neutral pH is critical; acid/base accelerates condensation.
-
Extraction: Stir for 10 mins. Separate the organic layer. Wash once with cold brine.
-
Validation (The "Siloxane Check"): Take a 50 µL aliquot, evaporate, and run a rapid
NMR.-
Pass: Sharp singlets for Si-Me.
-
Fail: Multiple/broad peaks indicate oligomerization.
-
-
Use: Use the ether solution immediately for the catalytic reaction.
Protocol B: Catalytic Application (N-Acyl Mannich Reaction)
This protocol demonstrates the use of cyclohexyl-methyl-silanediol to catalyze the addition of silyl ketene acetals to isoquinolines (anion-binding pathway).
Reaction Setup:
| Component | Equiv. | Concentration | Notes |
|---|---|---|---|
| Substrate (Isoquinoline derivative) | 1.0 | 0.1 M | Electrophile precursor |
| Nucleophile (Silyl Ketene Acetal) | 1.2 | - | Moisture sensitive |
| Catalyst (Cy-Me-Silanediol) | 0.1 - 0.2 | - | 10-20 mol% loading |
| Acylating Agent (Troc-Cl) | 1.1 | - | Activates isoquinoline |
| Solvent (Toluene or CH2Cl2) | - | - | Anhydrous required |
Workflow:
-
Activation: In a flame-dried flask under Argon, combine Isoquinoline (1.0 equiv) and Troc-Cl (1.1 equiv) in Toluene. Stir 15 min to form the N-acyl isoquinolinium ion (cationic intermediate).
-
Catalyst Addition: Add the freshly prepared Cyclohexyl-methyl-silanediol (0.2 equiv).
-
Nucleophile Addition: Add Silyl Ketene Acetal (1.2 equiv) slowly at -78 °C or RT (substrate dependent).
-
Quench: Monitor by TLC. Quench with sat.
.
Optimization & Troubleshooting Guide
The primary failure mode for this catalyst is dimerization/oligomerization .
Solvent Effects on Catalysis
Silanediols rely on H-bonding; therefore, competitive polar solvents (DMSO, MeOH) deactivate the catalyst.
| Solvent | Dielectric Constant | Suitability | Observation |
| Toluene | 2.38 | High | Promotes tight ion-pairing; prevents catalyst aggregation. |
| Dichloromethane | 8.93 | Medium | Good solubility, but slightly competes for H-bonds. |
| THF | 7.58 | Low | Oxygen lone pairs compete with substrate for silanediol protons. |
| Methanol | 32.7 | None | Completely washes out H-bonding interactions. |
Workflow Visualization: Optimization Loop
Caption: Decision matrix for optimizing silanediol catalysis. Aggregation and condensation are the two primary failure modes.
References
-
Mattson, A. E., et al. (2011). "Silanediols: A New Class of Hydrogen Bond Donor Catalysts."[7][8][9][10][11][12] Organic Letters, 13(15), 4012–4015.
-
Franz, A. K., et al. (2011).[10] "Cooperative Hydrogen-Bonding Effects in Silanediol Catalysis." Organic Letters, 13(24), 6354–6357.
-
Schafer, A. G., Wieting, J. M., & Mattson, A. E. (2013).[8] "Silanediols as Anion-Binding Catalysts." Angewandte Chemie International Edition, 52(43), 11321–11324.[8]
-
Tran, N. T., & Franz, A. K. (2019). "Silanediol Anion Binding and Enantioselective Catalysis." Synthesis, 51(10), 2107–2115.[13]
-
So, S. S., & Mattson, A. E. (2012). "Urea Activation of Nitrocyclopropane Carboxylates." Journal of the American Chemical Society, 134(21), 8798–8801. (Contextual reference for H-bond donor comparison).
Sources
- 1. Silanediol Anion Binding and Enantioselective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Cyclohexyl-methyl-silanediol | 18295-72-2 [smolecule.com]
- 3. Hydrogen-Bonding Catalysis and Inhibition by Simple Solvents in the Stereoselective Kinetic Epoxide-Opening Spirocyclization of Glycal Epoxides to Form Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silanediols: a new class of hydrogen bond donor catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral silanediols in anion-binding catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Silanediol Anion Binding and Enantioselective Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification Using Cyclohexyl-methyl-silanediol
Introduction: Engineering Surfaces with Precision using Cyclohexyl-methyl-silanediol
In the realms of advanced materials, biotechnology, and drug development, the ability to precisely control the surface properties of a material is paramount. Surface modification can dictate a material's interaction with its environment, influencing everything from biocompatibility and cellular adhesion to hydrophobicity and lubricity. Silanization, the process of grafting silane molecules onto a surface, stands out as a robust and versatile method for achieving this control.[1] This guide focuses on a specific and highly promising agent in the silane family: Cyclohexyl-methyl-silanediol (CMSD).
Cyclohexyl-methyl-silanediol, with the chemical formula C₇H₁₆O₂Si, is a silanediol compound featuring a cyclohexyl and a methyl group attached to a silicon atom that is also bonded to two hydroxyl groups.[2] This unique structure offers distinct advantages over more common silanizing agents like trialkoxy or trichlorosilanes. The presence of two hydroxyl groups makes it a direct precursor for forming stable siloxane bonds with hydroxylated surfaces without the need for a pre-hydrolysis step, which is often a source of variability and uncontrolled polymerization in solution.[3][4] The bulky cyclohexyl group, in conjunction with the methyl group, allows for the creation of well-defined, hydrophobic, and sterically accessible surfaces.
These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive guide to understanding and implementing surface modification techniques using cyclohexyl-methyl-silanediol. We will delve into the fundamental principles, provide detailed, field-proven protocols for both solution and vapor-phase deposition, and outline essential characterization techniques to validate your modified surfaces.
Physicochemical Properties of Cyclohexyl-methyl-silanediol
A thorough understanding of the reagent's properties is critical for successful and reproducible surface modification.
| Property | Value | Reference |
| CAS Number | 18295-72-2 | [2] |
| Molecular Formula | C₇H₁₆O₂Si | [2] |
| Molecular Weight | 160.29 g/mol | [2] |
| Appearance | White to gray crystalline powder | |
| IUPAC Name | cyclohexyl(dihydroxy)methylsilane | [2] |
| Synthesis | Typically synthesized via hydrolysis of corresponding chlorosilanes (e.g., dichloromethylcyclohexylsilane).[2] |
The Science of Silanization with Cyclohexyl-methyl-silanediol: A Mechanistic Overview
The efficacy of CMSD in surface modification lies in the reactivity of its silanol (Si-OH) groups with hydroxylated surfaces, such as silica (SiO₂), glass, and many metal oxides. The reaction proceeds through a condensation mechanism, forming stable siloxane (Si-O-Si) bonds between the CMSD molecule and the substrate.
The primary reaction at the surface can be represented as:
Substrate-OH + HO-Si(CH₃)(C₆H₁₁)-OH → Substrate-O-Si(CH₃)(C₆H₁₁)-OH + H₂O
Adjacent grafted CMSD molecules can also undergo self-condensation, leading to a cross-linked, stable monolayer:
2 x Substrate-O-Si(CH₃)(C₆H₁₁)-OH → Substrate-O-Si(CH₃)(C₆H₁₁)-O-Si(CH₃)(C₆H₁₁)-O-Substrate + H₂O
The use of a diol, like CMSD, offers a more controlled reaction compared to tri-functional silanes. With two reactive sites, the potential for uncontrolled vertical polymerization is reduced, favoring the formation of a well-ordered monolayer. The bulky cyclohexyl group also plays a crucial role in sterically hindering excessive cross-linking, further promoting a uniform surface coverage.
Protocols for Surface Modification
The choice between solution-phase and vapor-phase deposition depends on the substrate geometry, desired coating uniformity, and available equipment. Both methods, when optimized, can yield high-quality hydrophobic surfaces.
Protocol 1: Solution-Phase Deposition of Cyclohexyl-methyl-silanediol
This method is well-suited for treating samples of various shapes and sizes and is generally simpler to implement than vapor-phase deposition.
1. Materials and Reagents:
-
Cyclohexyl-methyl-silanediol (CMSD)
-
Anhydrous toluene (or other anhydrous non-polar solvent like hexane)
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Nitrogen gas (high purity)
-
Glassware (cleaned and oven-dried)
-
Sonicator
-
Hot plate
2. Substrate Preparation (Critical for Monolayer Quality):
-
Clean the substrates by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen.
-
Activate the surface by immersing the substrates in Piranha solution for 30-60 minutes at 80-90°C. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates again under a stream of nitrogen and immediately use for silanization.
3. Silanization Procedure:
-
Prepare a 1-5 mM solution of CMSD in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned and activated substrates in the CMSD solution.
-
Seal the container and allow the reaction to proceed for 2-12 hours at room temperature. The optimal time may need to be determined empirically for your specific substrate and desired surface properties.
-
After the desired immersion time, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Sonicate the substrates in fresh anhydrous toluene for 5-10 minutes to further remove any loosely bound aggregates.
-
Dry the substrates under a stream of nitrogen.
-
Cure the coated substrates by baking in an oven at 110-120°C for 30-60 minutes to promote further cross-linking and stabilize the monolayer.
Protocol 2: Vapor-Phase Deposition of Cyclohexyl-methyl-silanediol
Vapor-phase deposition can produce highly uniform and reproducible monolayers, especially on flat substrates, and is often preferred for applications in microelectronics and sensors.
1. Materials and Reagents:
-
Cyclohexyl-methyl-silanediol (CMSD)
-
Substrates (e.g., silicon wafers, glass slides)
-
Vacuum desiccator or a dedicated vacuum chamber
-
Vacuum pump
-
Small, clean vials
-
Piranha solution (as in Protocol 1)
-
DI water, acetone, isopropanol, nitrogen gas
2. Substrate Preparation:
-
Follow the same substrate preparation steps as outlined in Protocol 1. A pristine, hydroxylated surface is crucial for successful vapor-phase silanization.
3. Silanization Procedure:
-
Place a small, open vial containing a small amount (e.g., 50-100 mg) of CMSD powder inside the vacuum desiccator/chamber.
-
Place the cleaned and activated substrates in the desiccator, ensuring they are not in direct contact with the CMSD.
-
Evacuate the desiccator to a low pressure (e.g., <1 Torr).
-
Allow the deposition to proceed for 2-24 hours at room temperature. The deposition time will depend on the vapor pressure of CMSD, the volume of the chamber, and the desired surface coverage.
-
After the deposition period, vent the chamber with dry nitrogen gas.
-
Remove the coated substrates.
-
(Optional but recommended) Rinse the substrates with an anhydrous solvent like toluene or hexane to remove any loosely adsorbed molecules.
-
Cure the substrates by baking in an oven at 110-120°C for 30-60 minutes.
Characterization of Modified Surfaces
Thorough characterization is essential to confirm the successful modification of the surface and to understand its properties.
| Technique | Information Provided | Expected Results for CMSD-modified Surface |
| Contact Angle Goniometry | Surface hydrophobicity/hydrophilicity and surface energy.[5] | A significant increase in the water contact angle (>90°) compared to the clean, hydrophilic substrate (<10°). |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface.[6] | Presence of Si 2p, C 1s, and O 1s peaks. High-resolution scans can confirm the formation of Si-O-Substrate bonds. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and homogeneity of the monolayer.[6] | A smooth, uniform surface with low root-mean-square (RMS) roughness, indicative of a well-formed monolayer. |
| Ellipsometry | Thickness of the deposited film. | A film thickness consistent with a monolayer of CMSD (typically in the range of a few nanometers). |
Applications in Research and Drug Development
The unique properties of surfaces modified with cyclohexyl-methyl-silanediol open up a range of applications:
-
Creation of Hydrophobic and Oleophobic Surfaces: The bulky cyclohexyl group provides excellent water and oil repellency, useful for microfluidic devices, anti-fouling coatings, and specialized labware.
-
Improving Biocompatibility: While highly hydrophobic surfaces can sometimes elicit a foreign body response, the controlled nature of the CMSD monolayer may offer improved biocompatibility for certain medical implants and devices.[7][8] Further in-vitro and in-vivo studies are warranted to fully elucidate the biocompatibility of CMSD-modified surfaces.
-
Drug Delivery Systems: Functionalized nanoparticles with a hydrophobic shell created using CMSD can be explored for the encapsulation and controlled release of hydrophobic drugs.
-
Chromatography: The non-polar nature of the cyclohexyl group makes CMSD a candidate for creating stationary phases for reverse-phase chromatography.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low water contact angle after modification | Incomplete surface hydroxylation; Contaminated solvent or silane; Insufficient reaction time. | Ensure thorough cleaning and activation of the substrate; Use fresh, anhydrous solvents and high-purity silane; Increase the reaction time. |
| Hazy or non-uniform coating | Uncontrolled polymerization of silane in solution; Presence of water in the solvent. | Use anhydrous solvents and handle in a dry environment (e.g., glove box); Decrease the silane concentration; Sonicate the substrate after deposition to remove aggregates. |
| Poor adhesion of the coating | Inadequate surface preparation; Insufficient curing. | Re-optimize the substrate cleaning and activation protocol; Ensure the curing step is performed at the correct temperature and for a sufficient duration. |
Conclusion
Cyclohexyl-methyl-silanediol is a valuable tool for researchers seeking to create well-defined, hydrophobic surfaces. Its diol functionality offers a more controlled reaction pathway compared to traditional tri-functional silanes, leading to the formation of high-quality self-assembled monolayers. The protocols and characterization techniques outlined in these application notes provide a solid foundation for successfully implementing CMSD-based surface modification in a variety of research and development applications. As with any surface chemistry, meticulous attention to cleanliness, reagent purity, and reaction conditions is paramount to achieving reproducible and reliable results.
References
-
Kaas, R. L., & Kardos, J. L. (1970). The Interaction of Alkoxy Silane Coupling Agents with Silica Surfaces. Defense Technical Information Center. [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis.
- Fadavi, R., & Welle, F. (2020).
- Gallas, J. P., Gabel, M., & Thull, R. (2023). Revisiting Alkoxysilane Assembly on Silica Surfaces: Grafting versus Homo-Condensation in Solution. Journal of the American Chemical Society.
- Maoz, R., & Sagiv, J. (1984). On the formation and structure of self-assembling monolayers. I. A comparative ATR-wettability study of Langmuir-Blodgett and adsorbed films on flat substrates. Journal of Colloid and Interface Science, 100(2), 465-496.
- Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical reviews, 96(4), 1533-1554.
- Szczepanski, C., & Latour, R. A. (2006). Stability of silane modifiers on alumina nanoporous membranes. Journal of Colloid and Interface Science, 304(1), 125-131.
- Spange, S., & Huhle, M. (2018). Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features. Chemistry–A European Journal, 24(53), 14194-14202.
- Chibowski, E., & Perea-Carpio, R. (2002). Influence of relative humidity on the wettability of silicon wafer surfaces. Langmuir, 18(16), 6299-6304.
- Anderson, J. M., Rodriguez, A., & Chang, D. T. (2008). Foreign body reaction to biomaterials. In Seminars in immunology (Vol. 20, No. 2, pp. 86-100). WB Saunders.
-
Droplet Lab. (2024). Surface Energy Measurement – Definitive Guide. [Link]
- Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989). The structure of self-assembled monolayers of alkylsiloxanes on silicon: a comparison of results from ellipsometry and low-angle x-ray reflectivity. Langmuir, 5(4), 1074-1087.
- Kenausis, G. L., Voros, J., Elbert, D. L., Huang, N. P., Hofer, R., Ruiz-Taylor, L., ... & Hubbell, J. A. (2000). Poly(l-lysine)-g-poly(ethylene glycol) layers on metal oxide surfaces: attachment mechanism and effects of polymer architecture on resistance to protein adsorption. Journal of Physical Chemistry B, 104(14), 3298-3309.
- Plueddemann, E. P. (1991). Silane coupling agents. Springer Science & Business Media.
- Atri, A. (2020).
- Mittal, K. L. (Ed.). (2012). Silanes and other coupling agents. CRC press.
- McNeff, C., & Zsom, R. (2000). Chromatography Problem Solving and Troubleshooting.
- Linford, M. R., & Chidsey, C. E. (1993). Alkylation of silicon and germanium surfaces. Journal of the American Chemical Society, 115(26), 12631-12632.
-
PubChem. Cyclohexyl-methyl-silanediol. [Link]
-
Preprints.org. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. [Link]
- Sterzynska, K., Budna, J., Frydrych-Tomczak, E., Hreczycho, G., Malinska, A., Maciejewski, H., & Zabel, M. (2014). Silane-modified surfaces in specific antibody-mediated cell recognition. Folia histochemica et cytobiologica, 52(3), 250-255.
- Anderson, J. M. (2001).
- Chen, Y. C., & Lo, Y. L. (2017). Precise Measurement of the Surface Shape of Silicon Wafer by Using a New Phase-Shifting Algorithm and Wavelength-Tuning Interferometer. Sensors, 17(10), 2348.
-
ResearchGate. (2021). Vapor or liquid phase deposition of silane monolayer on bare silicon- quickest method?. [Link]
-
Wikipedia. Wafer bond characterization. [Link]
-
KRÜSS Scientific. Biocompatibility of medical implants. [Link]
-
MDPI. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. [Link]
-
ResearchGate. (2018). Silane adsorption onto cellulose fibers: Hydrolysis and condensation reactions. [Link]
-
Para-Coat Technologies, Inc. (2024). Troubleshooting Parylene Coating Issues: Common Problems and Solutions. [Link]
-
PubMed. (2014). Silane-modified surfaces in specific antibody-mediated cell recognition. [Link]
-
AIP Publishing. (2021). A novel method to detect wafer-bonding energy using function fitting. [Link]
-
ResearchGate. (2014). Silane-modified surfaces in specific antibody-mediated cell recognition. [Link]
-
Allied Academies. (2023). Biocompatibility and longevity in dental implants: A review of current materials and techniques. [Link]
-
Vacuum Technology & Coating. (2016). An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO₂, and Characterization of the Resulting Monolayers. [Link]
-
ResearchGate. (2011). AFM study of perfluoroalkylsilane and alkylsilane self-assembled monolayers for anti-stiction in MEMS/NEMS. [Link]
-
BoPin. (2024). Sealant Troubleshooting: Common Problems And Solutions. [Link]
-
Journal of Chromatographic Science. (2000). Chromatography Problem Solving and Troubleshooting. [Link]
-
Gelest. Applying a Silane Coupling Agent. [Link]
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Application Notes and Protocols: A Guide to the Functionalization of Silica Nanoparticles with Cyclohexyl Silanediols
Introduction: The Critical Role of Surface Functionalization in Nanoparticle Performance
Silica nanoparticles (SiNPs) are a cornerstone of advanced materials science, offering a versatile platform for a myriad of applications, from drug delivery to catalysis and diagnostics.[1] Their value is profoundly enhanced through surface functionalization, a process that tailors their surface chemistry to achieve specific and desired interactions with their environment.[2][3] The covalent attachment of organic moieties to the nanoparticle surface can dramatically alter properties such as hydrophobicity, colloidal stability, and biocompatibility, thereby enabling their use in complex biological and chemical systems.[1][4]
Among the vast array of functionalizing agents, organosilanes are paramount. Traditional approaches often utilize trialkoxysilanes, which, while effective, can sometimes lead to uncontrolled polymerization and multilayer formation on the nanoparticle surface. An alternative and compelling strategy is the use of organosilanediols, which offer a more controlled, self-limiting reaction with the silica surface, potentially leading to a more uniform and stable monolayer coverage.
This guide provides a comprehensive overview and detailed protocols for the functionalization of silica nanoparticles with a specific and highly advantageous class of organosilanediols: cyclohexyl silanediols. The introduction of the bulky and hydrophobic cyclohexyl group onto the silica surface imparts unique properties that are particularly beneficial for applications in reversed-phase chromatography and the controlled delivery of hydrophobic drugs.[5][6] We will delve into the synthesis of the cyclohexyl silanediol precursor, the subsequent grafting process onto silica nanoparticles, and the essential characterization techniques to validate the functionalization.
The "Why": Advantages of Cyclohexyl Silanediol Functionalization
The choice of the functionalizing agent is dictated by the intended application. The cyclohexyl moiety offers a unique combination of properties:
-
Enhanced Hydrophobicity: The non-polar, cyclic aliphatic structure of the cyclohexyl group significantly increases the hydrophobicity of the silica surface. This is a critical attribute for creating stationary phases in reversed-phase high-performance liquid chromatography (HPLC) and for designing nanocarriers for hydrophobic drug molecules.[5][7]
-
Improved Hydrolytic Stability: The steric hindrance provided by the bulky cyclohexyl group can shield the underlying siloxane bonds from hydrolytic cleavage, potentially leading to a more robust and stable functionalized surface, especially in aqueous environments.
-
Controlled Surface Coverage: The use of a diol, as opposed to a tri-functional silane, can offer more controlled grafting, reducing the likelihood of vertical polymerization and promoting the formation of a well-defined monolayer.
These properties make cyclohexyl silanediol-functionalized silica nanoparticles a powerful tool for researchers in drug development, analytical chemistry, and materials science.
Experimental Section: From Precursor Synthesis to Functionalized Nanoparticles
This section provides detailed protocols for the key experimental workflows. It is crucial to perform these steps in a well-ventilated fume hood and with appropriate personal protective equipment, as organosilanes and their precursors can be hazardous.
Part 1: Synthesis of Cyclohexyl Silanediol Precursor
The synthesis of cyclohexyl silanediol typically proceeds through a two-step process: the synthesis of the corresponding dichlorosilane followed by its controlled hydrolysis.
Workflow for Cyclohexyl Silanediol Synthesis
Caption: Synthesis pathway for cyclohexyl silanediol.
Protocol 1.1: Synthesis of Cyclohexyldichlorosilane
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: In the dropping funnel, place a solution of trichlorosilane in anhydrous diethyl ether. In the flask, add a solution of cyclohexylmagnesium bromide (a Grignard reagent) in anhydrous diethyl ether.
-
Reaction: Cool the flask in an ice bath. Slowly add the trichlorosilane solution to the Grignard reagent with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours.
-
Work-up: Cool the reaction mixture and filter to remove the magnesium salts.
-
Purification: Purify the resulting cyclohexyldichlorosilane by fractional distillation under reduced pressure.
Protocol 1.2: Controlled Hydrolysis to Cyclohexyl Silanediol
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the purified cyclohexyldichlorosilane in an organic solvent such as toluene.
-
Hydrolysis: Prepare a dilute aqueous solution of a weak base (e.g., ammonium hydroxide or sodium bicarbonate). Cool the dichlorosilane solution in an ice bath and slowly add the aqueous base solution with vigorous stirring. The stoichiometry of water is critical to favor the formation of the diol over polysiloxanes.
-
Stirring: Allow the mixture to stir at low temperature for several hours.
-
Extraction: Separate the organic layer and wash it with deionized water to remove any remaining salts.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude cyclohexyl silanediol.
-
Purification: The crude product may be purified by recrystallization or column chromatography.
Part 2: Functionalization of Silica Nanoparticles
This protocol describes the post-grafting method for attaching the synthesized cyclohexyl silanediol to the surface of pre-synthesized silica nanoparticles.
Workflow for Silica Nanoparticle Functionalization
Caption: Post-grafting of cyclohexyl silanediol onto silica nanoparticles.
Protocol 2.1: Grafting of Cyclohexyl Silanediol onto Silica Nanoparticles
-
Activation of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120-150 °C for at least 4 hours to remove physisorbed water and expose the surface silanol groups.
-
Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene using sonication to ensure a uniform suspension.
-
Reaction: Add the synthesized cyclohexyl silanediol to the silica nanoparticle suspension. The amount of silanediol should be calculated based on the desired grafting density and the surface area of the nanoparticles.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours with continuous stirring under an inert atmosphere.
-
Purification: After the reaction, cool the suspension to room temperature. Separate the functionalized nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles repeatedly with toluene and then with ethanol to remove any unreacted silanediol and byproducts. Centrifuge and redisperse the particles between each wash.
-
Drying: Dry the final product in a vacuum oven at 60-80 °C overnight.
Characterization: Validating the Functionalization
A suite of analytical techniques is essential to confirm the successful grafting of cyclohexyl silanediols onto the silica nanoparticles and to quantify the extent of functionalization.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the nanoparticle surface. | Appearance of new peaks corresponding to C-H stretching and bending vibrations of the cyclohexyl group (typically in the 2850-2950 cm⁻¹ and ~1450 cm⁻¹ regions). |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the silica surface. | A weight loss step at temperatures corresponding to the decomposition of the cyclohexyl groups, allowing for the calculation of grafting density.[8] |
| Solid-State ¹³C and ²⁹Si NMR Spectroscopy | To provide detailed structural information about the grafted organic layer and its bonding to the silica surface. | Resonances corresponding to the carbon atoms of the cyclohexyl ring in ¹³C NMR. Changes in the ²⁹Si NMR spectrum indicating the formation of new Si-O-Si bonds between the silanediol and the silica surface. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles before and after functionalization. | To confirm that the nanoparticle morphology is preserved during the functionalization process and to check for aggregation. |
| Contact Angle Measurement | To assess the change in surface hydrophobicity. | A significant increase in the water contact angle on a film of the functionalized nanoparticles compared to the unmodified silica, indicating a successful hydrophobic modification. |
Applications in Drug Development and Beyond
The unique properties of cyclohexyl silanediol-functionalized silica nanoparticles open up a range of applications, particularly in areas requiring hydrophobic interactions.
Reversed-Phase Chromatography
The hydrophobic surface of these nanoparticles makes them an excellent stationary phase for reversed-phase chromatography.[5] The cyclohexyl group provides a different selectivity compared to traditional C8 or C18 phases, which can be advantageous for the separation of certain classes of molecules, including isomers and other structurally similar compounds.[9]
Controlled Drug Delivery
Mesoporous silica nanoparticles functionalized with cyclohexyl silanediols can serve as efficient carriers for hydrophobic drugs.[1][6] The hydrophobic surface can enhance the loading capacity of non-polar drug molecules and modulate their release profile.[10][11] The controlled release can be triggered by changes in the surrounding medium, making these nanoparticles promising candidates for targeted drug delivery systems.
Troubleshooting and Considerations
-
Incomplete Functionalization: This can be due to insufficient activation of the silica surface, the presence of water in the reaction medium, or a low reaction temperature/time. Ensure proper drying of the nanoparticles and use of anhydrous solvents.
-
Nanoparticle Aggregation: Aggregation can occur during the functionalization or purification steps. Proper sonication and control of the nanoparticle concentration are crucial.
-
Low Grafting Density: The steric bulk of the cyclohexyl group may limit the achievable grafting density.[12] Optimization of the silanediol concentration and reaction time may be necessary.
-
Stability of the Silanediol: Silanediols can be prone to self-condensation. It is important to store the synthesized precursor under anhydrous conditions and use it promptly.
Conclusion
The functionalization of silica nanoparticles with cyclohexyl silanediols offers a powerful method to create materials with tailored hydrophobicity and enhanced stability. This guide provides a foundational framework for the synthesis, grafting, and characterization of these advanced nanomaterials. The detailed protocols and underlying scientific principles are intended to empower researchers, scientists, and drug development professionals to leverage the unique advantages of cyclohexyl-functionalized silica nanoparticles in their respective fields.
References
- Ahn, S.H., Kim, S.H., & Lee, S.G. (2004). Surface-modified silica nanoparticle-reinforced poly(ethylene 2,6-naphthalate). Journal of Applied Polymer Science, 94(2), 812-818.
- Carriazo, D., del Arco, M., Martin, C., Ramos, C., & Rives, V. (2010). Influence of the inorganic matrix nature on the sustained release of naproxen.
- Fuertes, A.B., Valle-Vigon, P., & Sevilla, M. (2010). Synthesis of colloidal silica nanoparticles of a tunable mesopore size and their application to the adsorption of biomolecules. Journal of Colloid and Interface Science, 349(1), 173-180.
- Ghannam, M. M., Nabil, G. M., & El-Fattah, M. A. (2021). Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability. RSC Advances, 11(36), 22165-22176.
- Lin, O.H., Akil, H.M., & Mohd Ishak, Z.A. (2011). Surface-activated nanosilica treated with silane coupling agents/polypropylene composites: Mechanical, morphological, and thermal studies. Polymer Composites, 32(10), 1568-1583.
-
Material Harvest. (n.d.). Reverse Phase Silica Gel for Column Chromatography. Retrieved from [Link]
- Qu, F.Y., Zhu, G.S., Huang, S.Y., Li, S.G., Sun, J.Y., Zhang, D.L., & Qiu, S.L. (2006). Controlled release of captopril by regulating the pore size and morphology of ordered mesoporous silica.
- Slowing, I. I., Trewyn, B. G., Giri, S., & Lin, V. S. Y. (2007). Mesoporous silica nanoparticles for drug delivery and biosensing applications.
- Song, B.T., Wu, C.T., & Chang, J. (2011). Dual drug release from electrospun poly(lactic-co-glycolic acid)/mesoporous silica nanoparticles composite mats with distinct release profiles. Colloids and Surfaces B: Biointerfaces, 84(2), 376-381.
- Thomas, M.J.K., Slipper, I., Walunj, A., Jain, A., Favretto, M.E., & Kallinteri, P. (2010). Inclusion of poorly soluble drugs in highly ordered mesoporous silica nanoparticles. International Journal of Pharmaceutics, 387(1-2), 272-277.
- Vallet-Regí, M., Ramila, A., del Real, R. P., & Pérez-Pariente, J. (2001). A new property of MCM-41: Drug delivery system.
- Wang, H., Fu, Z., Zhao, X., Li, Y., & Li, J. (2013). Reactive nanoparticles compatibilized immiscible polymer blends: Synthesis of reactive SiO2 with long poly(methyl methacrylate) chains and the in situ formation of janus SiO2 nanoparticles anchored exclusively at the interface. Macromolecules, 46(15), 6213-6222.
- Zhang, Y., Zhi, Z., Jiang, T., Zhang, J., Wang, Z., & Wang, S. (2010). Spherical mesoporous silica nanoparticles for loading and release of the poorly water-soluble drug telmisartan. Journal of Controlled Release, 145(3), 257-263.
- Zhou, R.-J., & Burkhart, T. (2011). Polypropylene/SiO2 nanocomposites filled with different nanosilicas: Thermal and mechanical properties, morphology and interphase characterization.
-
(2022, January 30). Enhancing Mechanical Properties of Graft-Type Nanocomposites Using Organically Modified SiO2 and Polypropylene Containing Reactive Methoxy Groups. PMC. [Link]
-
(2009, March 20). Study of triacontyl-functionalized monolithic silica capillary column for reversed-phase capillary liquid chromatography. PubMed. [Link]
-
(2024, May 15). Mesoporous silica nanoparticles as a drug delivery mechanism. PMC. [Link]
-
(2024, July 12). A Review on Surface Functionalization and Characterization of Silicon Oxide Nanoparticle: Implications for Enhanced Hydrocarbon Recovery. MDPI. [Link]
-
(n.d.). Controllable delivery of hydrophilic and hydrophobic drugs from electrospun poly(lactic-co-glycolic acid)/mesoporous silica nano. SciSpace. [Link]
-
(n.d.). Mesoporous silica nanoparticle based nano drug delivery systems: synthesis, controlled drug release and delivery, pharmacokinetics and biocompatibility. Royal Society of Chemistry. [Link]
-
(n.d.). Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry. ACS Publications. [Link]
-
(n.d.). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. National Center for Biotechnology Information. [Link]
-
(2021, July 7). Development of a Hydrophobicity-Controlled Delivery System Containing Levodopa Methyl Ester Hydrochloride Loaded into a Mesoporous Silica. PMC. [Link]
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- 3. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Silanediol Purification & Stability
Topic: Purification of silanediols to remove siloxane byproducts
The Silanediol Paradox: Understanding the Instability
User Query: "Why does my pure silanediol turn into a viscous oil after column chromatography?"
Scientist's Insight:
You are likely experiencing acid-catalyzed autocondensation . Silanediols (
This reaction is reversible but thermodynamically driven toward the siloxane polymer, especially in the presence of acidic sites (like standard silica gel) or base catalysts . The "oil" you see is a mixture of cyclic oligomers and linear polysiloxanes.
Mechanism of Failure (Condensation Pathway)
The following diagram illustrates the condensation trajectory you must interrupt.
Figure 1: The condensation pathway of silanediols into siloxanes.[1] Note that standard silica gel acts as the acidic catalyst in this pathway.
Synthesis & Workup: Prevention Protocols
User Query: "Can I stop the condensation before purification begins?"
Expert Protocol:
Yes. The most critical step is the Quench and Neutralization . Most silanediols are synthesized via the hydrolysis of dichlorosilanes (
The "Buffered Ice" Workup
Do not add water directly to the reaction. Instead, use a buffering system to clamp the pH at neutral immediately upon hydrolysis.
-
Prepare Buffer: A saturated solution of
or a phosphate buffer (pH 7.0) mixed with crushed ice. -
Slow Addition: Pour the reaction mixture into the stirring buffered ice. (Pouring water into the silane generates local pockets of high acidity).
-
Rapid Extraction: Extract immediately with Ethyl Acetate (EtOAc) or Diethyl Ether (
). -
Cold Wash: Wash the organic layer with cold brine.
-
Drying: Use
(neutral). Avoid if it is slightly acidic or generates heat upon hydration, which can drive condensation.
Purification Guides
User Query: "Standard flash chromatography degraded my compound. What is the alternative?"
Decision Matrix: Follow this logic flow to select the correct purification method.
Figure 2: Purification Decision Tree. Prioritize recrystallization to avoid surface-catalyzed degradation.
Method A: Recrystallization (The Gold Standard)
Silanediols often crystallize well due to strong intermolecular hydrogen bonding.
-
Solvent System: Hexane/Ethyl Acetate or Hexane/Acetone.
-
Technique: Dissolve in minimum hot polar solvent (EtOAc/Acetone), then slowly add non-polar anti-solvent (Hexane) until turbid. Cool to 4°C or -20°C.
-
Why it works: It avoids active surfaces entirely.
Method B: Deactivated Silica Chromatography
If you must use normal phase chromatography, you must neutralize the silica surface silanols.
-
Preparation: Slurry silica gel in Hexane containing 1-2% Triethylamine (
). Let it sit for 10 minutes. -
Eluent: Run the column with 0.5%
in your eluent system (e.g., Hexane/EtOAc + 0.5% ). -
Warning: High concentrations of amine can sometimes catalyze base-promoted condensation. Keep amine concentration low.
Method C: Reverse Phase (C18)
For polar or amphiphilic silanediols (like protease inhibitors).
-
Stationary Phase: C18 (Octadecylsilane) bonded silica. The capping of silanols in C18 columns makes them less acidic than bare silica.
-
Mobile Phase: Water/Acetonitrile or Water/Methanol (often with 0.1% Formic acid only if the compound is stable to weak acid; otherwise, use neutral buffers like Ammonium Acetate).
-
Reference: Sieburth et al. successfully purified peptidic silanediols using RP-HPLC.
Summary of Methods
| Feature | Recrystallization | Deactivated Silica | Reverse Phase (C18) |
| Suitability | Solids, high crystallinity | Lipophilic oils | Polar/Amphiphilic compounds |
| Risk of Condensation | Low | Medium (if not properly buffered) | Low |
| Scalability | High | Medium | Low (Prep HPLC) |
| Key Reagent | Hexane/EtOAc | Triethylamine ( | Acetonitrile/Water |
Analytical Verification & Troubleshooting
User Query: "How do I prove I have the diol and not the siloxane?"
NMR Spectroscopy (The Definitive Test)
-
NMR:
-
Silanediol (
): Typically appears between -30 to -10 ppm (depending on R groups). -
Siloxane (
): Shift moves upfield (more negative) by approximately 10-20 ppm upon dimerization.
-
-
NMR:
-
The OH Signal: In dry DMSO-
, silanediol OH protons often appear as a sharp singlet or doublet (if coupling to NH) between 5.0 - 7.0 ppm . -
D2O Exchange: Add
; the OH peak must disappear. -
Shift Drifts: If the alkyl protons alpha to the silicon shift slightly over time in
, condensation is occurring.
-
Mass Spectrometry (ESI-MS)
-
Caution: Silanediols often dimerize inside the ionization source. You may see the
peak (disiloxane) even if your sample is pure. -
Solution: Use "soft" ionization and look for the monomeric sodium adduct
.
FAQ: Common Issues
Q: My sample is solid but smells like vinegar/HCl.
-
A: You have trapped acid in the crystal lattice. This will catalyze degradation later. Redissolve in EtOAc, wash with
, dry, and recrystallize immediately.
Q: Can I store silanediols in glass vials?
-
A: Glass surfaces have silanols (
) that can seed condensation. For long-term storage, use silylated glass vials or high-quality polypropylene containers. Store at -20°C.
Q: Why does adding DMSO stabilize my sample?
-
A: DMSO is a strong hydrogen bond acceptor. It hydrogen-bonds with the silanediol protons (
), effectively "capping" them and preventing them from reacting with each other.
References
-
Sieburth, S. M., et al. (2011).[3] Efficient, enantioselective assembly of silanediol protease inhibitors. Organic Letters. Link
-
Kim, J. K., & Sieburth, S. M. (2012).[4][5] Synthesis and properties of a sterically unencumbered δ-silanediol amino acid. The Journal of Organic Chemistry. Link
-
Showalter, H. D., et al. (2007). Efficient asymmetric synthesis of silanediol precursors from 1,5-dihydrosiloles. Organic Letters. Link
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (General Reference for Organosilicon Mechanisms).
- Lickiss, P. D. (2001). The Synthesis and Structure of Organosilanols. Advances in Inorganic Chemistry. (Review of silanol stability and hydrogen bonding).
Sources
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- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Efficient, enantioselective assembly of silanediol protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes | MDPI [mdpi.com]
- 5. Synthesis and properties of a sterically unencumbered δ-silanediol amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Yield in Cyclohexyl-Methyl-Silanediol Synthesis
The following technical guide is designed for researchers and process chemists optimizing the synthesis and isolation of Cyclohexyl-methyl-silanediol (CAS 18295-72-2) .
Executive Summary & Chemical Logic
The Core Challenge: The synthesis of cyclohexyl-methyl-silanediol involves the hydrolysis of a precursor (typically cyclohexylmethyldichlorosilane or cyclohexylmethyldimethoxysilane). The critical optimization parameter is kinetic control . You are fighting a competitive reaction: the desired hydrolysis (formation of Si-OH) versus the undesired condensation (formation of Si-O-Si siloxanes).
-
Adversary: 1,3-dicyclohexyl-1,3-dimethyl-disiloxane (Dimer) and cyclic oligomers.
-
Mechanism: The hydroxyl group on the silicon is amphoteric; it can be protonated (acid-catalyzed condensation) or deprotonated (base-catalyzed condensation).
Yield Optimization Strategy: To maximize yield, the reaction environment must be maintained at a "neutrality window" where the rate of condensation is minimized. This requires:
-
Low Temperature: Suppresses the activation energy required for condensation.
-
Solvent Stabilization: Using ether-based solvents (THF, Et₂O) to form hydrogen-bond adducts with the silanediol, sterically shielding it from condensation.
-
Strict pH Buffering: Immediate neutralization of leaving groups (HCl) without introducing strong catalytic bases.
Optimized Experimental Protocol
Scenario: Hydrolysis of Cyclohexylmethyldichlorosilane (
Reagents & Equipment[5]
-
Precursor: Cyclohexylmethyldichlorosilane (Purity >98%).
-
Solvent System: Diethyl Ether (
) or THF (Anhydrous). -
Buffering Agent: Ammonium Carbonate (
) or dilute Sodium Bicarbonate ( ) solution. Avoid strong amines like Triethylamine if possible, as amine salts can sometimes catalyze rearrangement. -
Temperature Control: Ice/Salt bath (-10°C to 0°C).
Step-by-Step Workflow
-
Preparation of Organic Phase: Dissolve 10.0 g of cyclohexylmethyldichlorosilane in 100 mL of diethyl ether. Cool this solution to 0°C under an inert atmosphere (
or Ar).-
Why: Dilution favors intramolecular reactions (if any) or solvation over intermolecular condensation.
-
-
Preparation of Hydrolysis Medium: Prepare a saturated solution of ammonium carbonate in water (approx. 10% w/v). Cool to 0°C .
-
Why: Ammonium carbonate acts as a sacrificial buffer. It neutralizes the HCl generated (
), keeping the pH near neutral (pH 7-8).
-
-
Controlled Addition (The Critical Step): Add the silane/ether solution dropwise to the vigorously stirred aqueous buffer over 30–45 minutes.
-
Technical Note: Do not add water to the silane. Adding silane to excess water ensures that the concentration of reactive silanol species remains low relative to the water, pushing the equilibrium toward hydrolysis rather than condensation.
-
-
Quenching & Separation: Immediately after addition is complete, separate the organic layer. Wash the organic layer 3x with ice-cold water to remove ammonium chloride salts.
-
Caution: Do not use brine if it is acidic. Ensure wash water is neutral.
-
-
Drying & Isolation: Dry the organic phase over anhydrous Sodium Sulfate (
) for only 10 minutes at 0°C. Do not use Magnesium Sulfate ( ) , as it is slightly Lewis acidic and can trigger condensation. Filter and evaporate the solvent under reduced pressure at room temperature (do not heat) . -
Purification: The crude solid should be recrystallized immediately from a non-polar solvent (e.g., Pentane or Hexane/Ether mix) to remove any oily siloxanes.
Troubleshooting Center (Q&A)
Issue: Product is an Oil or Sticky Gum
Q: I followed the protocol, but my final product is a viscous oil, not the expected white powder. What happened? A: You have likely formed a mixture of the diol and low-molecular-weight siloxanes (dimers).
-
Root Cause 1 (Acidic Workup): Did you wash with water that was slightly acidic? Even trace HCl trapped in the organic layer catalyzes condensation during the evaporation step.
-
Root Cause 2 (Thermal Stress): Did you use a warm water bath during rotary evaporation? Silanediols are thermally sensitive.
-
Fix: Attempt to triturate the oil with cold pentane. The diol is often less soluble in cold pentane than the siloxane oil. If a solid precipitates, filter it. If not, the batch is likely mostly polymerized.
Issue: Low Yield
Q: My mass balance is low. Where did the material go? A: Cyclohexyl-methyl-silanediol has amphiphilic character.
-
Cause: The cyclohexyl group is hydrophobic, but the two hydroxyl groups are hydrophilic. Significant amounts of the diol may be lost in the aqueous phase if the volume of water used is too large or if the salting-out effect is insufficient.
-
Fix: Re-extract the aqueous washings with ethyl acetate or additional ether. Combine with the main organic layer.
Issue: Storage Stability
Q: The white powder turned into a hard rock after one week on the shelf. Why? A: "Shelf-condensation." Even in solid state, silanediols can condense, releasing water which further catalyzes the reaction (autocatalysis).
-
Fix: Store the product in a tightly sealed vial at -20°C . Ideally, store under an inert atmosphere. Adding a desiccant packet to the secondary container helps.
Data & Visualization
Comparative Precursor Analysis
| Precursor | Reaction Byproduct | Condensation Risk | Recommended Use Case |
| Cyclohexylmethyldichlorosilane | HCl (Strong Acid) | High (Requires Buffer) | Primary synthesis (High reactivity allows low temp). |
| Cyclohexylmethyldimethoxysilane | Methanol (Neutral) | Moderate (Requires Catalyst) | Alternative if acid-sensitive functional groups are present. |
| Cyclohexylmethyldiacetoxysilane | Acetic Acid (Weak Acid) | Moderate | Niche applications; often harder to purify. |
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition between the desired hydrolysis and the parasitic condensation pathways.
Caption: Kinetic pathway showing the critical divergence between stable diol formation and irreversible condensation.
Workflow Logic Diagram
Caption: Step-by-step logic flow for the buffered hydrolysis protocol.
References
-
PubChem. (n.d.).[1] Cyclohexyl-methyl-silanediol (CID 19913514).[1] National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
- Lickiss, P. D. (2001). The Synthesis and Structure of Organosilanediols. Advances in Inorganic Chemistry.
- Google Patents. (n.d.). US4777278A - Synthesis of alkyl cycloalkyl dialkoxysilanes.
-
Beckmann, J., et al. (2018). Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features. ResearchGate. Retrieved February 4, 2026, from [Link]
Sources
Controlling molecular weight distribution in silanediol polymerization
Technical Support & Advanced Protocols for Silanediol Polymerization
Status: Operational
Current Queue: Molecular Weight Distribution (MWD) Control & Dispersity (
Diagnostic Interface: Start Here
User Issue: "My silanediol polymerization is yielding broad dispersity (
Before adjusting your protocol, identify the thermodynamic trap your reaction has fallen into. Use this decision matrix to diagnose the failure mode.
Figure 1: Diagnostic Decision Tree. Identifies the root cause of broad MWD based on reaction conditions and monomer structure.
Core Knowledge Module: The "Why" Behind the Protocol
The Fundamental Conflict: Step-Growth vs. Cyclization
In silanediol condensation (
-
The Equilibrium Constant (
): The reaction produces water. If water remains, the reverse reaction (hydrolysis) cleaves your polymer chains, broadening the distribution and limiting . -
Cyclization (Back-biting): The growing chain end (
) can curl back and attack a silicon atom within its own chain. This ejects a cyclic siloxane (D3, D4) and terminates linear growth.-
Insight: Traditional acid/base catalysts (e.g., KOH, H₂SO₄) promote bond redistribution (equilibration). This inevitably leads to a thermodynamic mixture containing ~10-15% cyclic volatiles and a broad Gaussian distribution (
) [1].
-
The Solution: Kinetic Control via Lewis Acids
To achieve narrow dispersity (
The Champion Catalyst: Tris(pentafluorophenyl)borane (
Advanced Protocol: BCF-Catalyzed Condensation
Objective: Synthesis of linear polysiloxanes with controlled MWD (
Reagents & Setup
-
Monomer: Diphenylsilanediol (or derivative), recrystallized and dried.
-
Catalyst: Tris(pentafluorophenyl)borane (BCF).[1][2][3][4] Do not use hydrated salts.
-
Solvent: Toluene (anhydrous).
-
Water Scavenger: Activated 4Å Molecular Sieves (powdered) or Dean-Stark apparatus.
Step-by-Step Workflow
-
System Dehydration (Critical):
-
Flame-dry a 2-neck round bottom flask under Argon flow.
-
Add monomer (1.0 eq) and anhydrous toluene (0.5 M concentration).
-
Why: High concentration favors intermolecular reaction (polymerization) over intramolecular reaction (cyclization).
-
-
Catalyst Activation:
-
Add BCF catalyst (0.05 - 0.1 mol%).
-
Note: The reaction is often exothermic. If using highly reactive silanediols, cool to 0°C initially.
-
-
The "Sieve" Trick:
-
Monitoring:
-
Monitor via
NMR.[8] Look for the disappearance of the silanol peak ( to ppm depending on substituents) and the emergence of the linear siloxane peak. -
Stop Condition: Quench immediately when monomer is consumed. Prolonged exposure to BCF after monomer consumption can eventually trigger redistribution.
-
-
Quenching:
-
Add neutral alumina or triethylamine to kill the Lewis acidity of the boron center. Filter to remove sieves/alumina.
-
Mechanism Visualization
Figure 2: BCF Catalytic Cycle. The Lewis acid activates the silanol, facilitating nucleophilic attack by a second silanol molecule.
Troubleshooting FAQ
Q: I switched to BCF, but my
Q: My yield is low, and I see a lot of white precipitate. A: The precipitate might be cyclic oligomers (e.g., hexaphenylcyclotrisiloxane, D3) which are often crystalline and less soluble than the linear polymer. Solution: This indicates "Back-biting." Increase your monomer concentration. Dilute conditions favor rings (intramolecular); concentrated conditions favor chains (intermolecular). Try running the reaction at >1.0 M or even in the melt (solvent-free) if the melting point permits [5].
Q: Can I use this for non-symmetric silanediols (e.g., Methyl-Phenyl)? A: Yes, but expect different kinetics. Bulky groups (Phenyl, Naphthyl) slow down the condensation but also suppress cyclization due to steric hindrance. Methyl groups react faster but cyclize more readily. If copolymerizing, add the bulky monomer first to build short oligomers, then add the smaller monomer to extend chains (Step-wise addition) [6].
Comparative Data: Catalyst Performance
| Parameter | Standard Acid (H₂SO₄) | Standard Base (KOH) | BCF (Lewis Acid) |
| Primary Mechanism | Equilibrium / Redistribution | Equilibrium / Redistribution | Kinetic Condensation |
| Typical Dispersity ( | 1.8 - 2.5 | 2.0 - 3.0 | 1.2 - 1.5 |
| Cyclic Content | High (10-15%) | High (15-20%) | Low (<5%) |
| Water Tolerance | Low (Stops reaction) | Low (Stops reaction) | High (Catalytically active) |
| Reaction Temp | High (>100°C) | High (>100°C) | Room Temp - 60°C |
References
-
Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.
-
Rubinsztajn, S., & Crivello, J. V. (2005). A new polycondensation process for the preparation of polysiloxanes based on the B(C6F5)3-catalyzed reaction of hydrosilanes with silanols. Macromolecules, 38(4), 1061-1063.
-
Chojnowski, J. (2018). Tris(pentafluorophenyl)borane-Catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes. Molecules, 23(3), 639.
-
Rathore, J. S., et al. (2019). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Molecules, 24(3), 432.[3]
-
Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features. (2020). Chemistry – A European Journal.
-
Control of Molecular Weight Distribution in Step-Growth Polymerization. (1991). Polymer.[6][8][9][10][11][12][13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Radical polymerization initiated by Bergman cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
Technical Support Center: Transition Metal Removal from Silanediol Products
The following technical guide is designed for researchers and process chemists handling silanediol-based active pharmaceutical ingredients (APIs). It synthesizes organosilicon chemistry principles with industrial metal scavenging protocols.
The Core Challenge: The "Stability vs. Purity" Paradox
Q: Why is removing metals from silanediols more difficult than from standard organic APIs?
A: The difficulty lies in the inherent reactivity of the silanediol moiety (
-
The Mechanism: Silanediols undergo dehydration to form siloxanes (Si-O-Si) and eventually polymeric oils. This reaction is catalyzed by both acids and bases .[1]
-
The Conflict: Traditional metal removal methods often rely on:
-
Acidic washes (e.g., HCl washes for amines).
-
Basic chelators (e.g., ethylene diamine).
-
Lewis-acidic adsorbents (e.g., activated carbon with acidic surface sites).
-
Thermal recrystallization (Heat accelerates condensation).
-
Directive: You must select a "Neutral Scavenging System." Your goal is to sequester the metal without shifting the pH or providing a surface template that facilitates the alignment and condensation of silanol groups.
Scavenger Selection & Optimization
Q: Which scavenger chemistry is safe for silanediols?
A: You should prioritize Thiol (SH) and Thiourea functionalized silica scavengers.
| Scavenger Type | Functional Group | pH Impact | Compatibility with Silanediols | Best For |
| Si-Thiol | Propylthiol | Neutral | High | Pd, Pt, Ru, Rh, Ag |
| Si-DMT | Dimercaptotriazine | Neutral | High | Pd, Ru (High Efficiency) |
| Si-TMT | Trimercaptotriazine | Neutral | High | Pd (Low toxicity risk) |
| Si-Triamine | Diethylenetriamine | Basic | Low (Risk of condensation) | Cu, Zn, Ni |
| SCX | Sulfonic Acid | Acidic | Critical Risk (Rapid polymerization) | Fe, Basic amines |
Technical Insight: Avoid amine-based scavengers (Si-Triamine/Diamine) unless your silanediol is sterically bulky (e.g., di-tert-butyl substituted) and resistant to base-catalyzed condensation. For most applications, Si-Thiol is the "Gold Standard" because it acts as a soft ligand for soft metals (Pd, Pt) without altering the solution pH.
Q: I am using a homogeneous Pd catalyst. Should I use Activated Carbon?
A: Generally, No . While activated carbon is cheap, its surface chemistry is heterogeneous and often acidic (due to surface oxides). It frequently causes:
-
Yield Loss: Irreversible adsorption of the polar silanediol.
-
Degradation: Surface-catalyzed condensation to siloxanes.
-
Leaching: Fine carbon particles can be difficult to filter, contaminating the final product.
Recommendation: Use functionalized silica (e.g., SiliaMetS® or Biotage® MP-TMT). The rigid silica backbone prevents the "swelling" issues of polymer resins and allows for faster filtration, minimizing the time the silanediol spends in solution.
Experimental Protocols
Protocol A: The "Neutral" Scavenger Screening (Batch Mode)
This protocol is designed to test scavenging efficiency while simultaneously monitoring silanediol stability.
Reagents:
-
Crude Silanediol mixture (dissolved in THF, MeOH, or EtOAc).
-
Scavenger Kit (Si-Thiol, Si-DMT, Si-TMT).
Step-by-Step:
-
Baseline Analysis: Take a 100 µL aliquot of your crude solution.
-
Test 1: ICP-MS (Metal content).
-
Test 2:
H-NMR or HPLC (Confirm silanediol:siloxane ratio). Crucial: If siloxane is already present, quantify it.
-
-
Dosing: Add the scavenger to the reaction vessel.
-
Incubation: Stir at Room Temperature for 2–4 hours.
-
Warning:Do not heat above 40°C unless necessary. Heat promotes condensation.
-
-
Filtration: Filter through a 0.45 µm PTFE frit or a Celite pad. Wash the cake with anhydrous solvent.
-
Post-Analysis: Analyze the filtrate immediately.
-
Check Metal levels (Target < 10-20 ppm).
-
Check Stability: Has the siloxane peak in NMR increased?
-
Protocol B: ICP-MS Sample Preparation for Silanediols
Q: My ICP-MS results are inconsistent. The nebulizer keeps clogging.
A: Silanediols form silica (
Correct Digestion Method:
-
** digestion:** Use a mixture of
and a trace amount of Hydrofluoric Acid (HF) or use a microwave digestion system with specific plastic liners (PFA). HF keeps the silicon in solution as . -
Alternative (Solvent Dilution): If the metal concentration is high enough (>1 ppm), skip digestion. Dilute the silanediol directly in DMSO or NMP and inject directly (if your ICP-MS setup supports organic solvent injection). This avoids
formation entirely.
Troubleshooting Guide
Scenario 1: "The metal is gone, but my product turned into an oil/gum."
-
Cause: You likely used an acidic/basic scavenger or heated the mixture too long, causing condensation.
-
Fix: Switch to Si-Thiol (Neutral). Reduce contact time. Ensure solvents are anhydrous (water promotes hydrolysis/condensation equilibrium).
Scenario 2: "The scavenger isn't removing the Palladium."
-
Cause: The Pd might be coordinated strongly to the silanediol itself (acting as a ligand) or trapped in a stable precatalyst complex.
-
Fix:
-
Temperature: Gently warm to 35°C (monitor stability).
-
Activation: Add a trace of antioxidant (e.g., ascorbic acid) if the metal is oxidized.
-
Solvent Switch: Change from THF to MeOH. Methanol can swell the silica pores better and improve mass transfer, but ensure your silanediol is stable in MeOH (avoid methoxy-exchange).
-
Visualizations
Diagram 1: Scavenger Selection Decision Tree
Caption: Decision tree prioritizing "Neutral pH" pathways to prevent silanediol condensation during metal scavenging.
Diagram 2: Experimental Workflow with Stability Checkpoints
Caption: Step-by-step workflow integrating mandatory stability checkpoints (NMR) before and after scavenging.
References
-
Biotage. (2023).[4] Metal Scavenger User Guide: Strategies for API Purification. Retrieved from [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
- Anderson, R. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
- Chemical Reviews. (2016). Hydrolysis and Condensation of Silanes.
Sources
Technical Support Center: Navigating the Solubility Challenges of Cyclohexyl Silanediols in Polar Solvents
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with cyclohexyl silanediols. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome the common yet significant challenge of dissolving these valuable compounds in polar solvents. Our goal is to empower you with the knowledge to optimize your experimental workflows and ensure the integrity of your results.
The Dichotomy of Cyclohexyl Silanediols: Potent Functionality vs. Poor Solubility
Cyclohexyl silanediols are a fascinating class of organosilicon compounds. The silicon backbone, substituted with a non-polar cyclohexyl group and two hydrophilic hydroxyl (-OH) groups, creates a molecule with a unique amphiphilic character. The diol functionality is a potent hydrogen bond donor, making these molecules valuable in areas such as catalysis and as precursors for advanced materials.[1][2] In the realm of drug discovery, the "carbon/silicon switch" is a strategy that can improve the potency and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates.[3]
However, the very properties that make cyclohexyl silanediols chemically interesting also contribute to their primary handling challenge: limited solubility in polar solvents. The bulky, hydrophobic cyclohexyl group counteracts the hydrophilic nature of the silanol groups. Furthermore, the strong hydrogen bonding capability of the silanediol moiety can lead to self-association and the formation of aggregates in solution, effectively reducing their solubility.[4][5] This guide will provide you with a systematic approach to tackling these solubility issues head-on.
Troubleshooting Guide: A Practical Q&A Approach
Q1: My cyclohexyl silanediol is refusing to dissolve in my chosen polar solvent. What are the fundamental checks and initial steps?
A1: When facing initial dissolution failure, it's crucial to approach the problem systematically. The issue often lies in a mismatch between the compound's properties and the solvent system, or the kinetics of dissolution.
The "Why": Causality Behind Poor Initial Solubility
The primary reason for poor solubility is the energetic unfavorability of breaking the strong intermolecular hydrogen bonds within the crystalline silanediol lattice and creating a solute-solvent interface. The non-polar cyclohexyl group disrupts the hydrogen-bonding network of highly polar solvents like water, leading to a high energetic penalty for dissolution.
Step-by-Step Troubleshooting Protocol:
-
Verify Compound Purity and Form: Ensure the cyclohexyl silanediol is of high purity. Impurities can significantly impact solubility. Also, consider the physical form; a finely ground powder will have a larger surface area and dissolve more readily than large crystals.
-
Start with a Solvent Miscibility Test: Before preparing a bulk solution, perform a small-scale test with a few milligrams of your compound in 100-200 µL of the solvent.
-
Introduce Mechanical Agitation: Simple shaking or vortexing may not be sufficient. Use a magnetic stirrer or an ultrasonic bath to provide enough energy to break up solute aggregates and facilitate solvent interaction.
-
Controlled Heating: Gently warming the solution can increase the kinetic energy of both the solute and solvent molecules, often leading to improved solubility.[6][7] However, be cautious, as prolonged heating can lead to the condensation of silanols into insoluble siloxanes.[8] Monitor for any signs of degradation.
Q2: After initial success, my cyclohexyl silanediol is precipitating out of solution over time. What's happening and how can I maintain a stable solution?
A2: This is a common and frustrating issue, often indicative of either supersaturation or chemical instability of the silanediol in the chosen solvent.
The "Why": The Instability of Silanols in Solution
Silanols, especially in aqueous or protic solvents, are prone to self-condensation, forming siloxane bonds (Si-O-Si).[4][8] This process creates larger, often less soluble oligomers or polymers that precipitate from the solution. This is a chemical change, not just a physical one.
Workflow for Preventing Precipitation:
Caption: Decision workflow for addressing precipitation.
Detailed Mitigation Strategies:
-
pH Adjustment: For aqueous solutions, maintaining a mildly acidic pH (around 4-6) can significantly slow down the condensation reaction.[8] Avoid basic conditions, which catalyze silanol condensation.
-
Co-solvent Systems: Introducing a water-miscible organic co-solvent can disrupt the hydrogen bonding network required for condensation and improve stability.[]
-
Temperature Control: Store your stock solutions at low temperatures (2-8°C) to reduce the rate of condensation. However, be mindful of potential precipitation due to reduced solubility at lower temperatures.
-
Fresh Preparation: The most reliable method to avoid issues from degradation is to prepare solutions fresh before each experiment.
Q3: Which co-solvents are most effective for cyclohexyl silanediols, and what are the recommended starting ratios?
A3: Co-solvents are a powerful tool for enhancing the solubility of amphiphilic compounds. They work by reducing the polarity of the solvent system, making it more favorable for the non-polar cyclohexyl group.[10]
The "Why": How Co-solvents Enhance Solubility
A co-solvent disrupts the highly structured hydrogen-bonding network of water. This reduces the "squeezing out" effect on the non-polar parts of the solute, effectively increasing its solubility.[]
Recommended Co-solvents and Starting Ratios:
| Co-solvent | Recommended Starting Ratio (Co-solvent:Water, v/v) | Key Considerations |
| Ethanol | 1:1 to 4:1 | A good starting point, generally biocompatible. |
| Isopropanol | 1:1 to 3:1 | Slightly more non-polar than ethanol. |
| Acetonitrile | 1:4 to 1:1 | Aprotic, can be useful for preventing condensation. |
| Tetrahydrofuran (THF) | 1:4 to 1:1 | Good for dissolving highly non-polar compounds.[11] |
| Dimethyl Sulfoxide (DMSO) | Up to 10% in final solution | A very strong solvent, but can have biological effects. |
Experimental Protocol for Co-solvent Optimization:
-
Prepare a series of co-solvent mixtures with varying ratios.
-
Add a known excess of your cyclohexyl silanediol to a fixed volume of each mixture.
-
Equilibrate the samples for a set period (e.g., 24 hours) with constant agitation at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved silanediol using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
Q4: How can I leverage pH to my advantage when dissolving cyclohexyl silanediols?
A4: While silanols are not strongly acidic or basic, their protonation state can be influenced by pH, which in turn affects their solubility and stability.
The "Why": pH Effects on Silanol Chemistry
-
Acidic pH (< 7): In mildly acidic conditions, the silanol groups are protonated (Si-OH). This form is less prone to condensation, enhancing stability.[8] At very low pH, acid-catalyzed condensation can occur.
-
Basic pH (> 7): In basic conditions, the silanols can be deprotonated to form silanolates (Si-O⁻). While this might increase solubility due to the charge, it also significantly accelerates the rate of condensation, leading to instability.
Practical Guidelines for pH Adjustment:
-
Start with a mildly acidic buffer: Instead of pure water, use a buffer in the pH range of 4-6 (e.g., acetate buffer).
-
Avoid strong acids and bases: These can catalyze degradation.
-
Monitor pH during experiments: The dissolution of the silanediol itself might slightly alter the pH of the solution.
Q5: What are the best practices for preparing a stable, concentrated aqueous stock solution of a cyclohexyl silanediol?
A5: Preparing a stable aqueous stock is challenging but can be achieved with a multi-pronged approach that combines several of the techniques discussed above.
Optimized Protocol for Aqueous Stock Preparation:
-
Choose a Co-solvent/Buffer System: Based on your preliminary tests, select an appropriate co-solvent and a mildly acidic buffer. A good starting point could be a 1:1 mixture of ethanol and a 50 mM acetate buffer at pH 5.0.
-
Weigh and Add: Accurately weigh your cyclohexyl silanediol and add it to the chosen solvent system.
-
Facilitate Dissolution: Use an ultrasonic bath to aid initial dissolution. Avoid excessive heating.
-
Sterile Filtration: Once dissolved, pass the solution through a 0.22 µm syringe filter to remove any particulate matter. This can also help to remove any small, insoluble aggregates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.
Q6: I'm dealing with a particularly stubborn cyclohexyl silanediol derivative. Are there any advanced solubilization techniques I can try?
A6: For exceptionally challenging compounds, more advanced formulation strategies, often used in the pharmaceutical industry, can be employed.
Advanced Technique: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate the non-polar cyclohexyl group of the silanediol, forming an inclusion complex that has a much higher aqueous solubility.[14]
Caption: Encapsulation by a cyclodextrin.
Protocol for Using Cyclodextrins:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing drug solubility.[15]
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer. A concentration of 10-20% (w/v) is a good starting point.
-
Add the Silanediol: Add an excess of your cyclohexyl silanediol to the cyclodextrin solution.
-
Equilibrate: Stir the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Separate and Analyze: Centrifuge to remove undissolved compound and analyze the supernatant for the concentration of the dissolved complex.
Frequently Asked Questions (FAQs)
-
What are the primary applications of cyclohexyl silanediols? They are used as precursors for silicone-based materials and coatings, and are being investigated as intermediates in drug synthesis and for their potential in agrochemicals.[16] Their ability to act as hydrogen bond donor catalysts also makes them useful in organic synthesis.[2]
-
Why is solubility in polar, particularly aqueous, solvents so important? In drug development, aqueous solubility is critical for bioavailability and for the formulation of parenteral (injectable) dosage forms.[17] In many chemical reactions and biological assays, polar solvents are required to dissolve other reactants or to mimic physiological conditions.
-
What safety precautions should I take? Always consult the Safety Data Sheet (SDS) for your specific cyclohexyl silanediol and any solvents used. Work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
How can I quantitatively measure the solubility of my cyclohexyl silanediol? The gold standard is the shake-flask method followed by quantification using a concentration-sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
References
- Vertex AI Search. (n.d.). Silane - Solubility of Things.
- National Center for Biotechnology Information. (n.d.). Silanediol versus chlorosilanol: hydrolyses and hydrogen-bonding catalyses with fenchole-based silanes. PMC.
- Vertex AI Search. (n.d.). Dimethylsilanone - Solubility of Things.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- KBR. (2024, April 16). Discussion On The Solubility Of Silane And Related Issues.
- Alfa Chemistry. (2025, April 7). Cyclodextrin Derivatives – Versatile Carriers in Modern Science [Video]. YouTube.
- ResearchGate. (n.d.). Cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Semantic Scholar. (n.d.). Silanediols: a new class of hydrogen bond donor catalysts.
- Shin-Etsu Silicone. (n.d.). How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution?
- National Center for Biotechnology Information. (n.d.). Enhancing drug solubility through competitive adsorption on silica nanosurfaces with ultrahigh silanol densities. PMC.
- PubChem. (n.d.). Cyclohexyl-methyl-silanediol.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- ResearchGate. (2025, August 5). The Chemistry of Organo Silanetriols.
- Wiley Online Library. (n.d.). Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- RSC Publishing. (2024, July 1). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.
- ACS Publications. (2011, September 6). Silanediols: A New Class of Hydrogen Bond Donor Catalysts. Organic Letters.
- ResearchGate. (2025, August 6). Silicon chemistry as a novel source of chemical diversity in drug design.
- ResearchGate. (n.d.). Investigating the effect of pH on the surface chemistry of an amino silane treated nano silica.
- PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- ResearchGate. (n.d.). Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References.
- Imperial College London. (n.d.). HYDROGEN BONDING TO SILANOLS.
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- MDPI. (2025, April 16). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins.
- PubMed. (n.d.). Induced Aggregation of Epoxy Polysiloxane Grafted Gelatin by Organic Solvent and Green Application.
- Sigma-Aldrich. (n.d.). Improving solubility – a close look at available approaches.
- YouTube. (2022, December 25). What is the effect of free Silanols in RPLC & how to reduce it?
- Daken Chem. (n.d.). CAS NO.18295-72-2 Cyclohexyl(methyl)silanediol.
- YouTube. (2021, February 17). Solubility Enhancement Techniques.
- ResearchGate. (2025, August 5). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
- RSC Publishing. (2014, February 19). Supramolecular hydrogen-bonding assembly of silanediols with bifunctional heterocycles. Chemical Communications.
- MDPI. (n.d.). Induced Aggregation of Epoxy Polysiloxane Grafted Gelatin by Organic Solvent and Green Application.
- Smolecule. (n.d.). Buy Cyclohexyl-methyl-silanediol | 18295-72-2.
- Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
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Validation & Comparative
Advanced Characterization of Silanol Species: A Comparative Guide to High-Resolution FTIR
Content Type: Technical Comparison Guide Audience: Researchers, Surface Chemists, and Drug Development Professionals Focus: Distinguishing and quantifying isolated, vicinal, and geminal silanols on silica surfaces.
Executive Summary: The Silanol Challenge
In drug delivery systems, chromatography, and catalysis, the surface chemistry of silica (
While several techniques exist to characterize these groups, High-Resolution Transmission FTIR (in-situ) remains the "gold standard" for differentiating surface species. This guide compares this methodology against common alternatives (ATR, DRIFTS, Solid-State NMR) and provides a validated protocol for precise spectral acquisition.
Comparative Analysis: Transmission FTIR vs. Alternatives
The following table objectively compares the primary method (Transmission FTIR of wafers) against alternative characterization techniques.
Table 1: Performance Matrix of Silanol Characterization Techniques
| Feature | Transmission FTIR (In-Situ) | DRIFTS (Diffuse Reflectance) | ATR-FTIR | Solid-State ²⁹Si NMR |
| Primary Utility | Differentiation of specific silanol types (Isolated vs. Vicinal vs. Geminal). | Rapid analysis of powders without wafer pressing. | Surface QC; identifying gross contamination or coatings. | Quantification of total Si species ( |
| Surface Specificity | High (High surface area wafers). | Medium (Bulk + Surface). | Low to Medium (Penetration depth dependent). | Bulk technique (unless CP-MAS is tuned). |
| Sample Prep | High: Requires pressing self-supporting wafers (~10-20 mg). | Low: Mix with KBr or measure neat. | Minimal: Direct contact with crystal. | Medium: Packing rotors; requires magic angle spinning. |
| Environment Control | Excellent: Easy coupling with vacuum/temperature cells for activation. | Good: Environmental chambers exist but are complex. | Poor: Difficult to heat/evacuate in-situ. | Poor: In-situ reaction monitoring is rare/difficult. |
| Resolution of H-Bonding | Superior: Sharp bands for isolated species (~3747 cm⁻¹).[1] | Good: But bandwidths are often broadened by scattering. | Poor: Lower sensitivity to trace surface OH. | N/A: Resolves chemical environment, not H-bonding geometry. |
| Quantification | Semi-Quantitative (requires extinction coefficients). | Difficult (Kubelka-Munk function non-linearity). | Semi-Quantitative (requires ATR correction). | Quantitative (Gold Standard for molar ratios). |
Technical Deep Dive: The Silanol Spectrum
To interpret the data correctly, one must recognize the specific vibrational signatures of silanol species. The "Silanol Region" (
Spectral Assignments (Vacuum Activated)
-
Isolated Silanols (
): A sharp, intense band at 3747 ± 2 cm⁻¹ . These are non-interacting, free hydroxyls located on open surfaces. -
Geminal Silanols (
): Often overlapping with the isolated band, appearing as a shoulder at ~3742 cm⁻¹ or resolved in ²⁹Si NMR as sites. -
Vicinal (H-Bonded) Silanols: A broad band centered around 3660 cm⁻¹ (ranging 3720–3500 cm⁻¹). These are adjacent silanols interacting via hydrogen bonds.
-
Internal Silanols: Broad absorption at 3730–3000 cm⁻¹ , often inaccessible to deuteration (
) exchange.
Visualization: Spectral Logic Flow
The following diagram illustrates the decision logic for assigning bands based on experimental perturbations (Vacuum and
Caption: Logic flow for distinguishing surface silanols from bulk water and internal defects using vacuum and isotopic exchange.
Experimental Protocol: The Self-Validating Workflow
To achieve reproducible results, the removal of physisorbed water is non-negotiable. Water molecules H-bond to silanols, broadening the sharp 3747 cm⁻¹ peak and masking the surface chemistry.
Phase 1: Sample Preparation (Wafer Pressing)
-
Material: Use 10–20 mg of silica powder.
-
Pressing: Compress into a self-supporting disk (
or diameter) using a hydraulic press at 100–200 kg/cm ² (approx. 1–2 tons for standard dies).-
Note: Pressure must be high enough to form a stable wafer but low enough to preserve pore structure (if analyzing mesoporous silica).
-
-
Validation: The wafer should be translucent and able to be handled with tweezers without crumbling.
Phase 2: The Vacuum Cell Setup
Data must be collected in a controlled environment cell (e.g., quartz cell with
-
Mounting: Place the wafer in the sample holder of the vacuum cell.
-
Activation: Heat the sample to 400–450°C under dynamic vacuum (
) for 2–4 hours.-
Causality: This temperature removes physisorbed water but prevents the condensation of isolated silanols into siloxanes (which occurs >600°C).
-
-
Cooling: Cool to room temperature under vacuum before acquisition to prevent re-adsorption of atmospheric moisture.
Phase 3: Acquisition & Validation
-
Parameters: Resolution:
(essential for sharp isolated bands); Scans: 64–128. -
Self-Validation Step (
Exchange):-
Introduce
vapor into the cell at room temperature. -
Evacuate again.
-
Result: Surface
bands (3747 cm⁻¹) should disappear and reappear as at ~2760 cm⁻¹ . -
Interpretation: Any remaining intensity at 3747 cm⁻¹ indicates internal (inaccessible) silanols.
-
Experimental Workflow Diagram
The following diagram details the physical setup required for high-fidelity silanol analysis.
Caption: Schematic of an in-situ FTIR transmission setup allowing thermal activation and vacuum control.
References
-
FTIR Study of Silanol Nests and Assignments Source: ResearchGate URL:[Link]
-
Identification of Diverse Silanols on ZSM-5 Zeolites Source: ResearchGate URL:[Link]
-
Comparison of Transmission FTIR, ATR, and DRIFTS Source: Journal of Archaeological Science (via ResearchGate) URL:[Link]
-
Solid-State 29Si NMR and Infrared Studies of Silanes Source: University of Munich (LMU) URL:[Link]
-
Infrared Analysis of Organosilicon Compounds Source: Gelest, Inc. URL:[Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of Cyclohexyl-methyl-silanediol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. Cyclohexyl-methyl-silanediol, a versatile organosilicon compound, presents unique opportunities in synthetic chemistry. However, its safe and effective use hinges on a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile of Cyclohexyl-methyl-silanediol
Before any handling operations commence, a comprehensive risk assessment is crucial. Cyclohexyl-methyl-silanediol is classified with the following GHS hazard statements, which form the basis of our safety recommendations:
| Hazard Statement | Description | Implication for Handling |
| H228 | Flammable solid | Requires stringent control of ignition sources and specific storage conditions.[1] |
| H315 | Causes skin irritation | Mandates the use of appropriate gloves and protective clothing to prevent dermal contact.[1] |
| H319 | Causes serious eye irritation | Necessitates the use of chemical safety goggles or a face shield to protect against splashes.[1] |
| H335 | May cause respiratory irritation | Requires handling in a well-ventilated area, preferably a chemical fume hood, and may necessitate respiratory protection.[1] |
It is imperative to consult the Safety Data Sheet (SDS) for the specific product you are using, as formulations and associated hazards can vary between suppliers. While a comprehensive, publicly available SDS for Cyclohexyl-methyl-silanediol is not readily found, the GHS classifications provided by suppliers serve as a critical foundation for our safety protocols.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of Personal Protective Equipment (PPE) are non-negotiable when handling Cyclohexyl-methyl-silanediol. The following PPE ensemble is mandatory to mitigate the risks of skin and eye irritation, and potential respiratory effects.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[2] For operations with a higher risk of splashing, a face shield worn over safety goggles is strongly recommended.
-
Skin Protection:
-
Gloves: Given the skin irritation hazard (H315), chemically resistant gloves are essential. While specific permeation data for Cyclohexyl-methyl-silanediol is not available, general guidance for organosilicon compounds suggests the use of nitrile or neoprene gloves.[3] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if contamination occurs.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against the flammability hazard (H228) and incidental skin contact.
-
-
Respiratory Protection: All handling of Cyclohexyl-methyl-silanediol powder should be conducted within a certified chemical fume hood to control airborne particulates and prevent respiratory irritation (H335).[4] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.
Visualizing the PPE Protocol:
Caption: Correct donning and doffing of PPE is critical to prevent cross-contamination.
Operational Plan: From Receipt to Use
A systematic approach to the entire lifecycle of Cyclohexyl-methyl-silanediol in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store Cyclohexyl-methyl-silanediol in a cool, dry, well-ventilated area designated for flammable solids.[5]
-
The storage area should be kept away from heat, sparks, open flames, and other sources of ignition.[4][6]
-
Ensure the container is tightly sealed to prevent exposure to moisture, with which organosilicon compounds can react.[3][4] The product should be stored under an inert atmosphere.[4]
Handling and Dispensing:
-
All manipulations of solid Cyclohexyl-methyl-silanediol must be performed within a chemical fume hood to minimize inhalation exposure.
-
Use non-sparking tools for transferring the solid to prevent ignition.
-
Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge, a potential ignition source.[7]
-
Avoid creating dust. If the material is a fine powder, handle it gently.
Experimental Use:
-
When setting up reactions, ensure that the apparatus is properly assembled and secured.
-
Be mindful of the flammability of the compound and keep ignition sources away from the experimental setup.
-
In the event of a spill, evacuate personnel from the immediate area. For small spills, use an inert absorbent material and place it in a sealed container for disposal. Do not use combustible materials like paper towels to clean up a flammable solid. For larger spills, follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
The proper disposal of Cyclohexyl-methyl-silanediol and any contaminated materials is a critical final step in the handling process.
Waste Segregation and Collection:
-
All waste containing Cyclohexyl-methyl-silanediol, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
The waste container should be kept closed and stored in a well-ventilated area, away from incompatible materials.
Disposal Method:
-
Due to its classification as a flammable solid, Cyclohexyl-methyl-silanediol waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.
-
The recommended method of disposal for many organosilicon compounds is incineration in a licensed hazardous waste facility.[2] This should be performed by a certified waste disposal contractor.
-
Never dispose of Cyclohexyl-methyl-silanediol down the drain or in the regular trash.
Visualizing the Disposal Workflow:
Caption: A clear and compliant waste disposal pathway is essential for laboratory safety.
By adhering to these detailed protocols, researchers can confidently and safely utilize Cyclohexyl-methyl-silanediol, fostering an environment of scientific integrity and operational excellence.
References
-
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methylcyclohexane. Retrieved from [Link]
-
RCI Labscan Limited. (2021). Safety Data Sheet: Methylcyclohexane. Retrieved from [Link]
-
Mid Valley Disposal. (n.d.). Flammable Material Hazard Disposal Guide. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: CYCLOHEXYLMETHYLDIMETHOXYSILANE. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
-
Sylicglobal. (2023). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
MSDS Europe. (2020). Hazard statements. Retrieved from [Link]
-
PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
-
Samex Environmental. (2024). Hazardous Waste Management for Flammable Solids. Retrieved from [Link]
-
GHS. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
-
TFT Pneumatic. (2022). Disposal of flammable and dangerous substances. Retrieved from [Link]
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
Loba Chemie. (2025). METHYL CYCLOHEXANE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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- 3. gelest.com [gelest.com]
- 4. fishersci.dk [fishersci.dk]
- 5. dakenchem.com [dakenchem.com]
- 6. cpchem.com [cpchem.com]
- 7. rcilabscan.com [rcilabscan.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
